molecular formula C7H9BrN2 B3100981 3-Bromo-4-ethylpyridin-2-amine CAS No. 1381938-68-6

3-Bromo-4-ethylpyridin-2-amine

Cat. No.: B3100981
CAS No.: 1381938-68-6
M. Wt: 201.06 g/mol
InChI Key: KNHCRAZAAJBEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCRAZAAJBEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-Bromo-4-ethylpyridin-2-amine (CAS 1381938-68-6) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and ligands for G-protein coupled receptors (GPCRs). Its structural motif—a pyridine ring substituted with an amino group at C2, a bromine atom at C3, and an ethyl group at C4—provides a unique "ortho-functionalized" scaffold.

The proximity of the amino group (C2) and the bromine (C3) creates a "molecular handle" ideal for cyclization reactions to form fused bicyclic systems (e.g., 1H-pyrrolo[2,3-b]pyridines or imidazo[1,2-a]pyridines), which are privileged structures in medicinal chemistry.

Physicochemical Profile[1][3][4][5][6][7][8][9][10]
PropertyData
CAS Number 1381938-68-6
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.06 g/mol
SMILES NC1=NC=CC(CC)=C1Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), weakly basic amine

Strategic Synthesis & Regiocontrol

The synthesis of this compound presents a classic regioselectivity challenge in pyridine chemistry. The primary precursor is 4-ethylpyridin-2-amine . The introduction of the bromine atom requires careful control of electrophilic aromatic substitution (EAS) conditions to favor the C3 position over the electronically favored C5 position.

The Regioselectivity Paradox

In 2-aminopyridines, the amino group is a strong ortho/para director.

  • Position 5 (Para): Electronically favored for electrophilic attack due to resonance stabilization and less steric hindrance.

  • Position 3 (Ortho): Sterically crowded (flanked by the amine and the C4-ethyl group) but accessible under specific conditions.

To synthesize the target (C3-bromo), the reaction conditions must be tuned, or a blocking strategy must be employed.

Optimized Synthetic Protocol (Direct Bromination)

Note: This protocol assumes a direct bromination approach, which typically yields a mixture of isomers requiring separation.

Reagents: 4-Ethylpyridin-2-amine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Dissolution: Dissolve 4-ethylpyridin-2-amine (1.0 eq) in MeCN (0.1 M).

  • Bromination: Add NBS (1.05 eq) portion-wise at 0°C to suppress polysubstitution.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

    • Critical Checkpoint: The major byproduct will likely be the 5-bromo isomer. The 3-bromo isomer (Target) is often the minor product in thermodynamic conditions but can be enriched kinetically or separated.

  • Quenching: Quench with aqueous sodium thiosulfate to remove excess bromine.

  • Purification: The critical step is the separation of the 3-bromo and 5-bromo regioisomers. This is best achieved via Flash Column Chromatography using a gradient of Ethyl Acetate/Hexanes (typically 10-50% EtOAc). The 3-bromo isomer, being more sterically crowded and having an internal H-bond (NH···Br), often elutes differently than the 5-bromo isomer.

Visualization of Synthetic Pathway

SynthesisPath Start 4-Ethylpyridin-2-amine Inter Isomeric Mixture Start->Inter + NBS, 0°C Reagent NBS / MeCN (Electrophilic Subst.) Target This compound (Target: C3-Br) Inter->Target Chromatographic Separation Byproduct 5-Bromo-4-ethylpyridin-2-amine (Major Impurity: C5-Br) Inter->Byproduct

Figure 1: Synthetic pathway highlighting the divergent regioselectivity during bromination.

Applications in Drug Discovery[1]

The this compound scaffold is a "privileged structure" because it allows for orthogonal functionalization. It serves as a linchpin in Fragment-Based Drug Design (FBDD).

Divergent Reactivity
  • C3-Bromine (Electrophile): susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C2-Amine (Nucleophile): Available for amide coupling, reductive amination, or SNAr reactions.

  • C4-Ethyl (Hydrophobic Handle): Provides lipophilicity and fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

Key Transformation: Imidazopyridine Synthesis

A primary application is the synthesis of Imidazo[1,2-a]pyridines , a scaffold found in drugs like Zolpidem (Ambien) and various anti-cancer agents.

  • Mechanism: Condensation of the C2-amine with an

    
    -haloketone, followed by cyclization at the ring nitrogen. The C3-Br remains intact for further functionalization, or participates in the cyclization if using specific metal-catalyzed annulations.
    
Key Transformation: Suzuki-Miyaura Coupling

The C3-Br position is sterically hindered by the C4-ethyl group. Therefore, highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos ) are required to install aryl or heteroaryl groups.

Protocol (Standardized):

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (2M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane[2]

  • Conditions: 90°C, 12h, Inert Atmosphere (N₂).

Visualization of Reactivity Logic

ReactivityMap Core This compound (CAS 1381938-68-6) Suzuki Suzuki Coupling (C3-Aryl Installation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C3-Amination) Core->Buchwald Pd(0), R-NH2 Cyclization Annulation to Imidazo[1,2-a]pyridine Core->Cyclization alpha-Halo ketone or Alkyne KinaseInhib Kinase Inhibitors (Bi-aryl systems) Suzuki->KinaseInhib Buchwald->KinaseInhib FusedRing Fused Heterocycles (Drug Core Scaffolds) Cyclization->FusedRing

Figure 2: Reactivity map demonstrating the divergent utility of the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

As a halogenated aminopyridine, this compound must be handled with strict adherence to GLP (Good Laboratory Practice) standards.

  • Acute Toxicity: Likely harmful if swallowed (H302) or inhaled (H332), based on structural analogs (e.g., 2-amino-3-bromopyridine).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent debromination or oxidation).

Self-Validating Safety Check: Before scaling up any reaction involving this CAS, perform a small-scale DSC (Differential Scanning Calorimetry) test if coupling with azides or energetic functional groups, although the compound itself is thermally stable up to ~150°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted aminopyridines. (General reference for aminopyridine reactivity). Retrieved from [Link]

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Reference for Suzuki coupling conditions on hindered bromopyridines). Retrieved from [Link]

Sources

Electrophilic Bromination of 4-Ethylpyridin-2-amine: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the regioselective electrophilic bromination of 4-ethylpyridin-2-amine (2-amino-4-ethylpyridine). Due to the cooperative directing effects of the amino and ethyl groups, the 5-position is electronically activated but sterically distinct from the 3-position. This guide provides optimized protocols for synthesizing 2-amino-5-bromo-4-ethylpyridine (monobromination) while minimizing the formation of the 3,5-dibromo byproduct. We present three methodologies: a mild N-Bromosuccinimide (NBS) route for high-purity research applications, an oxidative HBr/H₂O₂ route for green scalability, and a classic Br₂/AcOH route.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The substrate, 4-ethylpyridin-2-amine, presents a unique electronic environment for Electrophilic Aromatic Substitution (EAS).

  • Pyridyl Nitrogen: Inductively withdrawing, deactivating the ring.

  • C2-Amino Group (+M Effect): A strong activator that directs electrophiles to the ortho (C3) and para (C5) positions.

  • C4-Ethyl Group (+I Effect): A weak activator that also directs ortho (C3, C5) and para (C2 - blocked).

The Steric Filter

While both substituents direct electronically to C3 and C5, steric hindrance dictates the regioselectivity:

  • Position C3: Located between the amino group and the ethyl group. This "sandwiched" position is sterically crowded.

  • Position C5: Flanked by the ethyl group and a hydrogen atom (C6). It is significantly more accessible.

Reaction Pathway Diagram

BrominationMechanism Figure 1: Mechanistic pathway favoring C5 substitution due to steric hindrance at C3. Substrate 4-Ethylpyridin-2-amine Transition Transition State (C5 Attack) Substrate->Transition + Br+ (Electrophile) Complex Sigma Complex (Resonance Stabilized) Product 2-Amino-5-bromo-4-ethylpyridine (Major) Complex->Product - H+ (Aromatization) Transition->Complex Rate Limiting Step Byproduct 3,5-Dibromo Derivative (Minor/Over-reaction) Product->Byproduct + Excess Br+, Heat

Synthetic Protocols

Method A: N-Bromosuccinimide (NBS) – High Selectivity

Best for: Research scale (mg to g), high purity requirements, mild conditions.

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 0°C to 25°C

Protocol:

  • Dissolution: Dissolve 4-ethylpyridin-2-amine (1.0 equiv) in Acetonitrile (10 mL/g).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Rapid addition causes localized high concentration, increasing dibromo byproduct risk.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC or HPLC.

  • Quench: Dilute with water (3x volume) and extract with Ethyl Acetate.

  • Purification: Wash organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Concentrate to yield the crude solid. Recrystallize from Ethanol/Water if necessary.

Method B: Oxidative Bromination (HBr / H₂O₂) – Scalable & Green

Best for: Process scale (>100g), cost-efficiency, avoiding solid brominating agents.

  • Reagent: 48% Hydrobromic Acid (HBr), 30% Hydrogen Peroxide (H₂O₂)

  • Solvent: Water / HBr[1][2]

  • Temperature: <20°C (Exothermic)

Protocol:

  • Salt Formation: Charge 4-ethylpyridin-2-amine (1.0 equiv) into a reactor. Add 48% HBr (2.5 equiv). The exotherm will form the pyridinium salt.

  • Oxidation: Cool the mixture to 10°C. Add 30% H₂O₂ (1.1 equiv) dropwise.

    • Mechanism:[3][4][5] H₂O₂ oxidizes HBr in situ to generate molecular Br₂, which reacts immediately.

  • Workup: Neutralize the acidic solution with 50% NaOH or NH₄OH to pH 8–9. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry.[6]

Method C: Molecular Bromine (Br₂) in Acetic Acid

Best for: Traditional synthesis, robust substrates. Caution: Higher risk of dibromination.

  • Reagent: Br₂ (liquid)[6]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Buffer: Sodium Acetate (NaOAc) - optional to buffer HBr generation.

Protocol:

  • Preparation: Dissolve substrate (1.0 equiv) and NaOAc (1.1 equiv) in AcOH.

  • Bromination: Add Br₂ (1.0 equiv) as a solution in AcOH dropwise at 15–20°C.

  • Precipitation: Pour reaction mixture into crushed ice/water. Neutralize with ammonia water.[7]

  • Filtration: Collect the precipitate.

Comparative Data & Optimization

The following table summarizes the expected outcomes based on the 4-methyl analog data, which is electronically and sterically homologous to the 4-ethyl substrate.

ParameterMethod A (NBS)Method B (HBr/H₂O₂)Method C (Br₂/AcOH)
Active Species Polarized N-Br bondIn situ Br₂Molecular Br₂
Selectivity (Mono:Di) High (>95:5)Good (90:10)Moderate (80:20)
Atom Economy Low (Succinimide waste)High (Water byproduct)Moderate
Reaction Time 2–4 Hours1–2 Hours1–3 Hours
Primary Impurity Succinimide (easy removal)Unreacted SM3,5-Dibromo derivative
Troubleshooting Guide
  • Issue: High levels of 3,5-dibromo product.

    • Cause: Excess reagent or high temperature.

    • Fix: Reduce brominating agent to 0.95 equiv. Lower reaction temperature to -10°C.

  • Issue: Incomplete conversion (SM remaining).

    • Cause: Deactivation of the ring by protonation (in acidic media).

    • Fix: For Method C, add NaOAc to buffer the HBr produced. For Method A, extend time rather than adding excess NBS.

  • Issue: Pyridinium Salt precipitation.

    • Cause: In non-polar solvents, the HBr byproduct precipitates the substrate.

    • Fix: Use polar solvents (DMF, AcOH) or include a base scavenger (K₂CO₃) in the NBS method.

Experimental Workflow Diagram

Workflow Figure 2: Decision tree and workflow for the bromination process. Start Start: 4-Ethylpyridin-2-amine Choice Select Method Start->Choice NBS_Step Method A: NBS / MeCN (0°C -> RT, 4h) Choice->NBS_Step High Purity HBr_Step Method B: HBr / H2O2 (10°C, Exothermic) Choice->HBr_Step Scale-Up Quench_A Quench: Water + EtOAc Ext. NBS_Step->Quench_A Analysis In-Process Control (HPLC/TLC) Check Mono/Di Ratio Quench_A->Analysis Neut_B Neutralize: NaOH to pH 8 HBr_Step->Neut_B Neut_B->Analysis Purification Purification Recrystallization (EtOH/H2O) Analysis->Purification Pass Final Pure 2-Amino-5-bromo-4-ethylpyridine Purification->Final

References

  • Preparation of 2-amino-5-bromopyridine (General Protocol).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (NBS Protocol).

    • Source: Heterocyclic Letters, Vol. 11, No. 3, 447-452, 2021.
    • URL:[Link]

  • Process for making 2-bromopyridine (HBr/Br2 Protocol).
  • Selectfluor-promoted regioselective halogen

    • Source: Organic & Biomolecular Chemistry, 2019.[8]

    • URL:[Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine (Analogous Chemistry).

Sources

A Senior Application Scientist's Guide to the Solubility of 3-Bromo-4-ethylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-ethylpyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document leverages fundamental principles of physical organic chemistry to predict solubility behavior across a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical approach to characterizing the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's success. Poor solubility can severely limit a compound's absorption and bioavailability, rendering an otherwise potent molecule ineffective.[1] Moreover, inadequate solubility can confound in vitro assay results, leading to misleading structure-activity relationship (SAR) data and impeding the progress of lead optimization.[1][2]

This compound, a substituted pyridine, belongs to a class of compounds frequently explored in pharmaceutical research due to their versatile biological activities. Understanding its solubility profile in various organic solvents is crucial for a multitude of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing suitable delivery systems for in vivo studies.

  • Analytical Chemistry: Preparing stock solutions for high-throughput screening and other assays.

  • Crystallization Studies: Identifying solvent systems for obtaining high-quality crystals for structural analysis.

This guide will first delve into a theoretical assessment of the solubility of this compound based on its molecular structure. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, ensuring a self-validating system for generating robust and actionable data.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its key structural features:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for π-π stacking interactions.

  • Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. It significantly increases the polarity of the molecule.

  • Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and polarizability of the molecule.

  • Ethyl Group (-CH2CH3): A nonpolar alkyl group that contributes to the lipophilicity (hydrophobicity) of the molecule.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics. The presence of the amino group and the pyridine nitrogen suggests that this compound will be capable of forming hydrogen bonds, a key factor in its solubility in protic solvents.[3][4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amino group and the pyridine nitrogen can act as hydrogen bond acceptors, while the amino hydrogens can act as donors. These interactions with the hydroxyl group of the alcohols are expected to be strong, leading to good solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Moderate These solvents are strong hydrogen bond acceptors and can interact favorably with the amino group of the solute. DMSO, in particular, is a powerful solvent for a wide array of organic compounds.[5]
Moderately Polar Acetone, Ethyl AcetateModerate to Low These solvents have dipole moments and can engage in dipole-dipole interactions. Acetone can act as a hydrogen bond acceptor. However, the overall interaction may be weaker compared to polar protic and aprotic solvents, leading to moderate solubility.
Halogenated Dichloromethane (DCM), ChloroformModerate to Low These solvents are weakly polar. While they can dissolve a range of organic compounds, the strong hydrogen bonding potential of this compound might not be fully satisfied, leading to lower solubility compared to more polar solvents.
Nonpolar Aromatic Toluene, BenzeneLow The primary intermolecular forces would be van der Waals forces and potential π-π stacking between the pyridine ring and the aromatic solvent. The polar amino group will likely hinder solubility in these nonpolar environments.
Nonpolar Aliphatic Hexane, HeptaneVery Low/Insoluble The significant polarity imparted by the amino and pyridine functionalities will make this compound poorly soluble in nonpolar aliphatic solvents, where only weak van der Waals forces are present.

Experimental Determination of Solubility

While predictions provide a valuable starting point, experimental determination is essential for obtaining accurate solubility data. Two common types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[2][6]

  • Kinetic Solubility: Measures the concentration of a compound in solution when it is added from a concentrated organic stock solution (typically DMSO) to an aqueous or organic medium. It reflects the solubility of the amorphous or fastest-precipitating form of the compound and is often used in high-throughput screening.[7][8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a critical parameter for late-stage drug development and formulation.[1][6]

The following diagram illustrates the logical workflow for solubility determination:

G cluster_0 Solubility Determination Workflow A Define Research Question (e.g., HTS, Formulation) B Select Solubility Assay Type A->B Guides Choice C Kinetic Solubility (Nephelometry) B->C Early Stage / High Throughput D Thermodynamic Solubility (Shake-Flask HPLC-UV) B->D Late Stage / High Accuracy E Perform Experiment C->E D->E F Data Analysis & Interpretation E->F G Report Solubility (e.g., µg/mL, µM) F->G

Caption: Logical workflow for selecting and performing a solubility assay.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of this compound using the gold-standard shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9]

Rationale: This method ensures that the solid compound is in equilibrium with the solvent, providing the true solubility of the most stable crystalline form. HPLC-UV is used for its selectivity and ability to accurately quantify the dissolved compound, even in the presence of minor impurities.[1]

Experimental Workflow Diagram:

G cluster_1 Thermodynamic Solubility Protocol A Add excess solid compound to solvent in vial B Equilibrate on shaker (e.g., 24-48h at 25°C) A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.45 µm PTFE filter) C->D E Prepare serial dilutions of the filtrate D->E F Analyze by HPLC-UV E->F H Quantify concentration and calculate solubility F->H G Generate calibration curve from known standards G->H Used for

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

    • Prepare a set of calibration standards by dissolving a known mass of the compound in the solvent to create a stock solution, followed by serial dilution to cover the expected solubility range.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity or gentle centrifugation.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification (HPLC-UV):

    • Prepare the filtered sample for analysis, which may involve dilution with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the prepared sample and the calibration standards onto a suitable HPLC system (e.g., a reverse-phase C18 column) with a UV detector set to an appropriate wavelength for this compound.

    • Integrate the peak areas of the analyte in both the standards and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve.

    • Calculate the final solubility, taking into account any dilution factors, and express the result in appropriate units (e.g., mg/mL or µM).

Conclusion

For researchers requiring precise quantitative data, this guide provides a robust, self-validating protocol for the experimental determination of thermodynamic solubility. By adhering to the principles of equilibrium and employing selective analytical techniques like HPLC-UV, scientists in drug discovery and development can confidently characterize the solubility of this compound and other novel compounds, enabling informed decisions in synthesis, formulation, and screening, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved February 7, 2026, from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved February 7, 2026, from [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 7, 2026, from [Link]

  • PMC - NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved February 7, 2026, from [Link]

  • Unknown Source. (2018, November 16). Amines and Heterocycles.
  • Analyst (RSC Publishing). (n.d.). Studies in chemical phase analysis. Part I. Determination of the solubilities of elements in certain organic solvent-bromine mixtures. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved February 7, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 7, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 7, 2026, from [Link]

  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved February 7, 2026, from [Link]

  • Arkivoc. (2019, December 15). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved February 7, 2026, from [Link]

  • NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved February 7, 2026, from [Link]

  • Unknown Source. (2020, March 4). Amines and Heterocycles.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved February 7, 2026, from [Link]

  • Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price. Retrieved February 7, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine. Retrieved February 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). 3-Bromo-4-ethylaniline. Retrieved February 7, 2026, from [Link]

  • PubChem - NIH. (n.d.). 2-Bromo-4-ethylaniline. Retrieved February 7, 2026, from [Link]

Sources

Theoretical Properties & Synthetic Utility of 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-ethylpyridin-2-amine (hereafter referred to as BEPA ) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3] It serves as a critical bifurcation point in the synthesis of bicyclic heterocycles, particularly imidazo[1,2-a]pyridines , which are ubiquitous in kinase inhibitor discovery (e.g., targeting p38 MAPK, PI3K, or VEGFR).[2][3][4]

This guide analyzes the theoretical physicochemical profile of BEPA, its orthogonal reactivity patterns, and its application as a lipophilic tuner in drug design.[2][3][4] By replacing the common methyl group (found in standard building blocks) with an ethyl group, researchers can probe hydrophobic depth in ATP-binding pockets without significantly altering the electronic character of the pharmacophore.[2][3][4]

Molecular Architecture & Physicochemical Profile[1][2][3][4]

Structural Analysis

BEPA is a trisubstituted pyridine characterized by a "push-pull" electronic system that dictates its unique reactivity:

  • C2-Amino Group (+M Effect): Strongly donates electron density into the ring, activating the C3 and C5 positions.[2][3][4] However, the C3 position is already occupied by Bromine.[2][3][4]

  • C3-Bromine (-I Effect): Withers electron density from the ring nitrogen and the exocyclic amine, slightly increasing the acidity of the N-H protons while serving as an excellent handle for Palladium-catalyzed cross-coupling.[1][2][3]

  • C4-Ethyl Group (+I Effect): Provides weak inductive donation and, crucially, introduces steric bulk and lipophilicity compared to the methyl analog.[2][3][4]

Calculated Physicochemical Properties

The following data represents theoretical values derived from consensus modeling (ACD/Labs, ChemAxon) based on the core 2-amino-3-bromopyridine scaffold, adjusted for the 4-ethyl substituent.

PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₇H₉BrN₂Core scaffold
Molecular Weight 201.06 g/mol Fragment-based drug discovery (FBDD) friendly (<300 Da)
cLogP 1.8 – 2.1Moderate lipophilicity; higher than methyl analog (~1.[1][2][3][4]5)
TPSA ~39 ŲHigh membrane permeability potential
pKa (Ring N) ~4.5 – 5.0Reduced basicity compared to 2-aminopyridine (6.[3][4]86) due to C3-Br
H-Bond Donors 1 (Exocyclic NH₂)Critical for hinge binding in kinases
H-Bond Acceptors 2 (Ring N, Exocyclic N)Ring N is the primary acceptor

Synthetic Utility & Reactivity[4][5]

BEPA is defined by its orthogonal reactivity , allowing sequential functionalization without protecting groups.[2][3][4]

The Reactivity Triad[1]
  • Electrophilic Attack (C3): The C-Br bond is highly activated for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1][2][3][4]

  • Nucleophilic Attack (N1/N-exo): The exocyclic amine and ring nitrogen can participate in condensation reactions (e.g., with

    
    -haloketones) to form fused bicyclic systems.[2][3][4]
    
  • Steric Modulation (C4): The ethyl group exerts an ortho-effect, slightly hindering reactions at C3 compared to a methyl group, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) for efficient coupling.[2][3][4]

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis pathways accessible from the BEPA core.

BEPA_Reactivity BEPA This compound (BEPA) Suzuki Suzuki Coupling (Aryl Boronic Acids) BEPA->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Amination) BEPA->Buchwald Pd(dba)2, Ligand Cyclization Cyclocondensation (with α-haloketones) BEPA->Cyclization EtOH, Reflux Biaryl 3-Aryl-4-ethylpyridin-2-amine (Kinase Hinge Binder) Suzuki->Biaryl Imidazo Imidazo[1,2-a]pyridine Scaffold Cyclization->Imidazo Formation of Bicyclic Core

Figure 1: Divergent synthetic pathways from the BEPA scaffold.[2][3][4] Green path indicates cyclization; Red paths indicate C3-functionalization.[1][2][3]

Experimental Protocols

Synthesis of the Core (BEPA)

Context: While BEPA is commercially available from specialty vendors, in-house synthesis ensures purity and scalability.[2][3][4] The most robust route involves the regioselective bromination of 2-amino-4-ethylpyridine.[1][2][3]

Protocol:

  • Starting Material: Dissolve 2-amino-4-ethylpyridine (1.0 eq) in Acetonitrile (ACN) or Glacial Acetic Acid.

    • Note: ACN is preferred for cleaner workup; Acetic acid promotes regioselectivity.[1][2][3][4]

  • Bromination: Cool solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Mechanistic Insight: The amino group activates the ring.[1][2][3][4] The C3 position is kinetically favored over C5 due to the electron-donating effect of the C4-ethyl group stabilizing the transition state at C3, although C5-bromination is a common minor byproduct.[1][2][3]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via LCMS (Target mass: ~201/203 doublet).[2][3][4]

  • Workup: Concentrate solvent. Dilute with EtOAc, wash with sat.[2][3][4][5] NaHCO₃ (to remove succinimide and acid), then Brine.[2][3][4]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes).

    • Validation: ¹H NMR should show loss of the C3 proton and retention of the C5/C6 coupling.[2][3][4]

Downstream Application: Synthesis of Imidazo[1,2-a]pyridine Derivative

Context: This reaction validates the nucleophilicity of the N1/N-exo system, a key step in creating kinase inhibitors.[1][2][3]

Protocol:

  • Reactants: Combine BEPA (1.0 eq) and Chloroacetaldehyde (40% aq. solution, 1.5 eq) in Ethanol.

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism:

    • Step A: Alkylation of the ring nitrogen (N1) by the alkyl halide.[2][3][4]

    • Step B: Dehydration/Cyclization involving the exocyclic amine.[1][2][3][4]

  • Workup: Cool to RT. Add solid NaHCO₃ to neutralize.[1][2][3][4] Concentrate and extract with DCM.

  • Result: Formation of 8-bromo-7-ethylimidazo[1,2-a]pyridine.

    • Note: The C3-Br of the pyridine becomes the C8-Br of the imidazopyridine, retaining the halogen handle for late-stage diversification.[1][2][3]

Theoretical Drug Design: The "Ethyl Effect"[1]

In Structure-Activity Relationship (SAR) studies, the transition from Methyl (Me) to Ethyl (Et) at the C4 position is a strategic tool.[2][3][4]

  • Hydrophobic Filling: The ethyl group adds significant volume (~35 ų) compared to methyl.[2][3][4] This is effective for filling "hydrophobic pockets" in enzymes (e.g., the gatekeeper region of kinases) where a methyl group might be too small to achieve optimal van der Waals contact.[2][3][4]

  • Metabolic Stability: The terminal methyl of the ethyl group is susceptible to oxidative metabolism (CYP450), potentially creating a "soft drug" site, whereas a direct ring-methyl is often more stable but less potent.[2][3]

  • Rotational Entropy: The ethyl group introduces a degree of rotational freedom, allowing the molecule to adopt a conformation that minimizes steric clash with the protein backbone.[2][3][4]

Visualization: SAR Logic Flow

SAR_Logic Design_Goal Objective: Increase Potency/Selectivity Modification Substitution at C4: Methyl -> Ethyl Design_Goal->Modification Effect_1 Increased Lipophilicity (Lower IC50 if pocket is hydrophobic) Modification->Effect_1 Pro Effect_2 Steric Clash Risk (Selectivity Filter) Modification->Effect_2 Con/Pro Effect_3 Metabolic Liability (w-oxidation) Modification->Effect_3 Con

Figure 2: Decision matrix for substituting Methyl with Ethyl at the C4 position.

References

  • Joule, J. A., & Mills, K. (2010).[2][3][4] Heterocyclic Chemistry. 5th Edition. Wiley.[1][2][3][4] (Standard text for Pyridine reactivity and electrophilic substitution rules).

  • Bagley, M. C., et al. (2010).[2][3][4] "Ligand-free palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-3-bromopyridines."[1][2][3] Tetrahedron Letters, 51(3), 547-549.[2][3][4] (Demonstrates C3 reactivity).

  • Guchhait, S. K., et al. (2011).[2][3][4] "Region-selective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 76(20), 8206-8214.[2][3][4] (Protocol for cyclization).[2][3][4]

  • PubChem Database. "2-Amino-4-ethylpyridine (CAS 33252-32-3)."[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] (Source for precursor properties).[2][3][4]

  • Meanwell, N. A. (2011).[2][3][4] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[2][3][4] (Theoretical basis for Methyl/Ethyl bioisosterism).[2][3][4]

Sources

3-Bromo-4-ethylpyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-ethylpyridin-2-amine: Properties, Synthesis, and Applications

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, thereby defining its reactivity and biological activity. This guide focuses on this compound, a specific polysubstituted pyridine. While this compound is not extensively documented in publicly available literature, this guide will provide a comprehensive technical overview based on established principles of organic chemistry and data from structurally analogous compounds.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the projected physicochemical properties, potential synthetic routes, and prospective applications of this compound, offering a scientifically grounded framework for its study and utilization.

Physicochemical Properties

The molecular structure of this compound comprises a pyridine ring substituted with an amine group at the 2-position, a bromine atom at the 3-position, and an ethyl group at the 4-position. Based on this structure, we can determine its molecular formula and calculate its molecular weight.

Molecular Formula: C₇H₉BrN₂

The molecular weight and other key physicochemical properties are summarized in the table below. It is important to note that while the molecular weight is calculated, other properties are estimated based on data from similar compounds.

PropertyValueSource
Molecular Weight 201.07 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Boiling Point >250 °CEstimated
Density ~1.5 g/cm³Estimated
Solubility Soluble in organic solvents like DCM, MeOHInferred

Synthesis and Reactivity

The synthesis of polysubstituted pyridines can be complex, often requiring a multi-step approach to achieve the desired substitution pattern. A plausible synthetic route for this compound could start from a more readily available pyridine derivative.

A potential synthetic pathway is outlined below:

Synthetic_Pathway 4-Ethylpyridine 4-Ethylpyridine 4-Ethylpyridin-2-amine 4-Ethylpyridin-2-amine 4-Ethylpyridine->4-Ethylpyridin-2-amine Amination This compound This compound 4-Ethylpyridin-2-amine->this compound Bromination

Caption: Proposed synthetic pathway for this compound.

Reactivity Insights:

  • The Amine Group: The 2-amino group is a versatile handle for further functionalization. It can undergo acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide array of substituents.

  • The Bromo Group: The bromine atom at the 3-position is well-suited for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for building molecular complexity.[1]

  • The Pyridine Ring: The pyridine ring itself can be subject to electrophilic aromatic substitution, although the electron-donating nature of the amino group and the electron-withdrawing nature of the bromo group will influence the regioselectivity of such reactions.

Hypothetical Synthesis Protocol

The following is a hypothetical, two-step protocol for the synthesis of this compound.

Step 1: Synthesis of 4-Ethylpyridin-2-amine

  • To a solution of 4-ethylpyridine (1.0 eq) in a suitable solvent (e.g., liquid ammonia), add sodium amide (NaNH₂) (1.1 eq) portion-wise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylpyridin-2-amine.

  • Purify the crude product by column chromatography.

Step 2: Bromination of 4-Ethylpyridin-2-amine

  • Dissolve 4-ethylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain this compound.

Potential Applications in Drug Discovery and Research

Substituted pyridines are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. Given the functional groups present in this compound, it holds potential as a valuable building block in several areas of drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine scaffold. The 2-amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. The bromo substituent can be used to explore different regions of the kinase active site through cross-coupling reactions.[2]

  • Anticancer Agents: Pyrazolopyridine derivatives, which can be synthesized from aminopyridines, have shown potent anti-leukemic activity by targeting enzymes like Topoisomerase IIα.[3] this compound could serve as a precursor for novel compounds in this class.[3]

  • Central Nervous System (CNS) Agents: The pyridine core is also found in drugs targeting CNS receptors. The lipophilicity of the ethyl group and the potential for diverse functionalization make this compound an interesting starting point for the synthesis of novel CNS-active molecules.

The workflow for utilizing this compound in a drug discovery program could be as follows:

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization Start This compound Coupling Suzuki/Buchwald-Hartwig Coupling Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: A potential workflow for utilizing this compound in a drug discovery context.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling bromo-amino-pyridine derivatives should be followed. Based on data for similar compounds, this molecule may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound, with a molecular weight of 201.07 g/mol , represents a potentially valuable yet under-explored building block for organic synthesis. Its combination of a reactive bromo group, a versatile amino group, and a lipophilic ethyl group on a pyridine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and an outlook on its potential applications, thereby serving as a valuable resource for researchers interested in exploring the chemistry and utility of this and related molecules.

References

  • Sigma-Aldrich. 3-Bromo-4-fluoropyridine. Accessed February 7, 2026.
  • Sigma-Aldrich. 3-Bromo-4-methylpyridine. Accessed February 7, 2026.
  • Shandong Bailong Pharmaceutical Co., Ltd. Cosmetics Grade 3-bromo-4-nitropyridine. Accessed February 7, 2026.
  • Wikipedia. 3-Bromopyridine. Accessed February 7, 2026.
  • Sigma-Aldrich. 3-Bromo-2-chloropyridine. Accessed February 7, 2026.
  • Kanwal, I., et al. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies." MDPI, 2024.
  • PubChem. 3-Amino-2-bromo-4-methylpyridine. Accessed February 7, 2026.
  • Advanced ChemBlocks. 3-bromo-2-methylpyridin-4-amine. Accessed February 7, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Accessed February 7, 2026.
  • Al-Ostoot, F.H., et al. "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI, 2023.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromo-2-methyl-3-pyridinamine. Accessed February 7, 2026.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Accessed February 7, 2026.
  • Jubilant Ingrevia.
  • Shafique, R., et al. "N-(Pyridin-3-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis." Accessed February 7, 2026.
  • Chemsrc. 3-Bromo-4-methyl-2-pyridinamine. Accessed February 7, 2026.
  • Acros Organics. Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE. Accessed February 7, 2026.
  • Wang, C., et al. "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Accessed February 7, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. "The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis." Accessed February 7, 2026.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-4-methylpyridine. Accessed February 7, 2026.

Sources

Stability Profile & Storage Protocol: 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the stability profile and mandatory storage protocols for 3-Bromo-4-ethylpyridin-2-amine (CAS: 1214332-36-5). As a halogenated aminopyridine intermediate often employed in kinase inhibitor synthesis, this compound exhibits specific sensitivities to photolytic dehalogenation and oxidative discoloration .

Failure to adhere to these protocols can result in the formation of des-bromo impurities and N-oxide degradation products, compromising downstream yield and purity in GMP or research workflows.

Chemical Profile & Critical Reactivity

To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.

AttributeSpecification
Chemical Name This compound
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Physical State Solid (Powder/Crystalline)
pKa (Predicted) ~6.5 (Pyridine Nitrogen)
Primary Hazards Skin Irritant, Acute Toxicity (Oral), Eye Damage
Structural Vulnerabilities

The stability of this compound is dictated by the interaction between the electron-rich amino group and the electron-deficient pyridine ring.

  • The C(3)-Bromine Bond (Photolability): The carbon-bromine bond at position 3 is susceptible to homolytic cleavage upon exposure to UV/VIS light. This generates a radical species that abstracts hydrogen, leading to the des-bromo impurity (4-ethylpyridin-2-amine).

  • The Primary Amine (Oxidation): While the pyridine ring withdraws electron density, the 2-amino group remains nucleophilic. Extended exposure to air (oxygen) can lead to the formation of N-oxides or azo-dimers, typically manifesting as a darkening of the solid from off-white to brown.

  • Hygroscopicity: Like many aminopyridines, the crystalline lattice may absorb atmospheric moisture, facilitating hydrolysis or increasing the rate of oxidative degradation.

Degradation Mechanisms (Visualized)

The following pathway illustrates the causality between environmental stressors and specific degradation products.

DegradationPathways Compound This compound (Intact API) Radical Pyridyl Radical Intermediate Compound->Radical Homolytic Cleavage N_Oxide Impurity B: N-Oxide / Azo Species (Brown Coloration) Compound->N_Oxide Slow Oxidation UV UV/Light Exposure (hv) UV->Radical O2 Atmospheric O2 (Oxidation) O2->N_Oxide DesBromo Impurity A: 4-Ethylpyridin-2-amine (Des-bromo) Radical->DesBromo H-Abstraction

Figure 1: Primary degradation pathways. The C-Br bond cleavage is the fastest route to degradation under light exposure.

Storage & Handling Directives

To maintain purity >98% over extended periods (12+ months), the following "Gold Standard" storage protocol is mandatory.

Storage Conditions Table
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces O₂ and CO₂; prevents carbamate formation and oxidation.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/VIS light (preventing photolysis). Teflon prevents leaching.
Desiccant Required (Silica Gel packet)Mitigates hygroscopic moisture uptake.
Retest Period 12 MonthsStandard interval for halogenated heterocycles.
Handling Protocol (The "Self-Validating" Workflow)

When removing the compound from storage for use:

  • Equilibration: Allow the closed container to reach room temperature before opening. This prevents condensation of atmospheric water vapor onto the cold solid.

  • Inert Sampling: If possible, sample inside a glovebox or under a funnel of nitrogen.

  • Resealing: Purge the headspace with Argon before resealing the cap. Parafilm is recommended for long-term storage.

Stability Validation System (ICH Q1A Aligned)

Researchers must not assume stability; they must prove it. Use this protocol to validate the integrity of your specific batch.

Rapid Stress Test (For Batch Validation)

Before committing the material to a critical synthesis step, perform this 48-hour check:

  • Control: Dissolve 1 mg in DMSO-d6 (NMR) or MeCN (HPLC).

  • Stress Sample: Place 5 mg in a clear vial, expose to ambient light and air for 24 hours.

  • Analysis: Compare LC-MS or ¹H-NMR.

    • Pass: Purity decrease < 0.5%.

    • Fail: Appearance of des-bromo peak (loss of Br isotope pattern) or new aromatic peaks.

HPLC Method Parameters (Suggested)

Use this method to quantify impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

Stability Decision Logic

StabilityWorkflow Start Receive Batch This compound Visual Visual Inspection: Is it Off-White/Beige? Start->Visual ColorFail Dark Brown/Black: High Oxidation Visual->ColorFail No Dissolve Dissolve in MeCN (1 mg/mL) Visual->Dissolve Yes HPLC Run HPLC/LC-MS Dissolve->HPLC Decision Purity > 98%? Des-bromo < 0.5%? HPLC->Decision Approve Approve for Synthesis Store at 4°C under Ar Decision->Approve Yes Purify Recrystallize or Column Chromatography Decision->Purify No Purify->Dissolve Retest

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; dark coloration indicates significant degradation.

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Bromopyridine (Structural Analog).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] ICH Guidelines.[3][4][5][6][7] Retrieved October 26, 2023, from [Link]

  • GalChimia. (2020).[8] Easy Access to 2-Aminopyridines: Stability and Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Safety, Handling, and Reactivity of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as critical linchpins in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions. However, their utility is matched by distinct hazard profiles that bifurcate based on structure: Ring-Brominated Pyridines (e.g., 2-bromopyridine) present acute toxicity and thermodynamic instability during metallation, while Side-Chain Brominated Pyridines (e.g., 2-(bromomethyl)pyridine) are potent alkylators and severe lachrymators.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the operational risks: the "Halogen Dance" rearrangement during lithiation, thermal runaways in Grignard formation, and the containment of lachrymatory vapors.

Chemical & Toxicological Architecture

Effective risk mitigation requires understanding the Structure-Activity Relationship (SAR) of toxicity.

The Divergent Hazard Profile
FeatureRing-Brominated (Aryl Halides)Side-Chain Brominated (Alkyl Halides)
Example 3-Bromopyridine3-(Bromomethyl)pyridine
Primary Hazard Target Organ Toxicity (Liver/Kidney), Skin Irritant.Severe Lachrymator , Corrosive, Potent Alkylator.
Mechanism Metabolic activation via P450 (N-oxidation) leading to reactive metabolites.Direct SN2 alkylation of DNA/Proteins.
Odor Threshold Distinct, unpleasant (amine-like).Extremely low; irritation occurs before odor detection.
Bioavailability High (Lipophilic + H-bond acceptor).High (Rapid absorption via mucous membranes).
Toxicological Mechanisms
  • N-Lone Pair Effect: Unlike bromobenzenes, the pyridine nitrogen increases water solubility at physiological pH, potentially enhancing systemic absorption following dermal exposure.

  • Sensitization: Repeated exposure to brominated pyridines can induce Type IV hypersensitivity (allergic contact dermatitis).

Engineering Controls & Hierarchy of Safety

For brominated pyridines, standard fume hoods are the minimum requirement. For lachrymatory side-chain derivatives, a higher level of containment is mandatory.

Visualization: Hierarchy of Containment

HierarchyControls cluster_0 Hazard Escalation node_lvl1 Level 1: Ring-Brominated (Solids) (e.g., 3,5-dibromopyridine) ctrl_vent Standard Fume Hood (Face Velocity > 100 fpm) node_lvl1->ctrl_vent ctrl_glove Double Gloving (Nitrile + Laminate) Change every 30 mins node_lvl1->ctrl_glove node_lvl2 Level 2: Ring-Brominated (Liquids) (e.g., 2-bromopyridine) node_lvl2->ctrl_vent node_lvl2->ctrl_glove node_lvl3 Level 3: Side-Chain / Lachrymators (e.g., 2-bromomethylpyridine) node_lvl3->ctrl_glove Silver Shield® Required ctrl_iso Glovebox / Isolator (Negative Pressure) node_lvl3->ctrl_iso Preferred ctrl_dest In-Situ Neutralization (Quench before removal) node_lvl3->ctrl_dest Mandatory

Figure 1: Risk-based containment strategy. Note the escalation to isolators or in-situ quenching for side-chain brominated species.

Synthetic Safety & Reactivity Protocols

This section details the most critical operation involving bromopyridines: Lithium-Halogen Exchange.

The "Halogen Dance" Risk

When treating bromopyridines with organolithiums (e.g., n-BuLi), the kinetic product (lithium at the bromine position) is often thermodynamically unstable. If the temperature rises above -60°C , the lithium atom can migrate to a more acidic proton position (the "Halogen Dance"), leading to:

  • Product Mixtures: Loss of regioselectivity.

  • Exotherms: The rearrangement is exothermic, potentially triggering a thermal runaway.

Protocol: Safe Lithium-Halogen Exchange

Objective: Selective lithiation of 3-bromopyridine without rearrangement.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, titrated)

  • Solvent: Anhydrous THF or 2-MeTHF (Peroxide free)

  • Quench: Electrophile (e.g., DMF) or Isopropanol

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with an internal temperature probe (thermocouple), not just a bath thermometer.

  • Solvation: Dissolve 3-bromopyridine in THF. Cool the bath to -78°C (Dry Ice/Acetone).

  • Equilibration: Wait until the internal temperature reaches <-75°C.

  • Addition (The Critical Step): Add n-BuLi dropwise via syringe pump.

    • Constraint: The internal temperature must never exceed -70°C during addition.

    • Reasoning: Higher temperatures trigger the halogen dance or Wurtz-type coupling.

  • Aging: Stir at -78°C for 30–60 minutes. Do not warm up to check reaction progress by LCMS unless you quench an aliquot first.

  • Quenching: Add the electrophile (dissolved in THF) slowly, maintaining T < -70°C.

  • Warm-up: Only after full addition of the electrophile, allow the bath to warm to room temperature.

Visualization: Lithiation Workflow Logic

LithiationSafety start Start: 3-Bromopyridine cool Cool to -78°C (Internal Probe) start->cool add_li Add n-BuLi Rate: < 1 mL/min cool->add_li check Temp Check: Is T > -70°C? add_li->check dance HALOGEN DANCE (Rearrangement/Exotherm) check->dance Yes stable Stable Lithiated Species check->stable No quench Add Electrophile (Maintain Cryogenic) stable->quench

Figure 2: Logic flow for preventing the Halogen Dance during metallation. Temperature control is the primary gatekeeper.

Handling Lachrymators (Side-Chain Bromides)

Compounds like 2-(bromomethyl)pyridine or 3-(bromomethyl)pyridine are potent lachrymators. A spill of 100mg outside a hood can evacuate a lab.

Decontamination Protocol

If a spill occurs or glassware needs cleaning:

  • Do NOT use water initially: Water can aerosolize the chemical or spread it via hydrolysis (producing HBr gas).

  • Chemical Neutralization: Apply a solution of 5% Ethanolamine in Ethanol or a mixture of Sodium Thiosulfate/Water .

    • Chemistry: The amine or thiosulfate acts as a soft nucleophile, displacing the bromide in an SN2 reaction to form a non-volatile, non-lachrymatory salt.

  • Soak Time: Allow glassware to soak for 24 hours in the neutralization bath before washing with standard detergent.

Waste Management

Proper disposal is legally and environmentally critical.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, paper towels, silica gel.Double-bag in heavy-duty polyethylene. Label "Lachrymator Hazard" if applicable. Incineration.
Liquid Organic Reaction mixtures, mother liquors.Segregated Halogenated Solvents. Do not mix with oxidizers (e.g., Nitric acid waste) to prevent exothermic nitration of the pyridine ring.
Aqueous Quenched reaction layers.Adjust pH to 6–8. Check for residual pyridine content (odor check) before disposal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11986, 3-Bromopyridine. Retrieved from [Link]

  • Schlosser, M. (2005).The "Halogen Dance" and Other Rearrangements of Organolithium Compounds. Angewandte Chemie International Edition. (General reference for the mechanism described in Section 3.1).
  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. (General toxicity data).[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Bromopyridine. Retrieved from [Link](Note: Generalized URL for ECHA dossier access).

Sources

Technical Monograph: 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-4-ethylpyridin-2-amine , a critical heterocyclic building block in modern drug discovery.

CAS Registry Number: 1381938-68-6 Formula: C


H

BrN

Molecular Weight: 201.06 g/mol

Executive Summary

This compound is a highly functionalized pyridine scaffold extensively utilized in the synthesis of small-molecule therapeutics. Its structural value lies in its orthogonal reactivity :

  • C2-Amine: A nucleophilic handle for cyclization (e.g., to imidazopyridines) or Buchwald-Hartwig aminations.

  • C3-Bromide: An electrophilic site primed for Suzuki-Miyaura, Stille, or Sonogashira cross-couplings.

  • C4-Ethyl Group: A lipophilic moiety that often occupies hydrophobic pockets in target proteins (e.g., USP7, FGFR4, and DGAT2).

This guide provides a validated synthetic protocol, reactivity analysis, and safety standards for researchers utilizing this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValueNote
Appearance White to beige solidOxidizes slightly upon air exposure
Melting Point 58–62 °CVaries with purity/polymorph
Solubility DCM, MeOH, DMSO, EtOAcSparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine N)Amine group increases basicity
Storage 2–8 °C, Inert AtmosphereLight sensitive; store in amber vials

Synthetic Pathway & Mechanism

The most robust synthesis of this compound involves the regioselective electrophilic aromatic substitution (bromination) of 4-ethylpyridin-2-amine .

Mechanistic Insight

The 2-amino group is a strong electron-donating group (EDG) that activates the pyridine ring at the ortho (C3) and para (C5) positions. The C4-ethyl group is a weak EDG.

  • Regioselectivity: Bromination occurs exclusively at C3 rather than C5. This is due to the cooperative directing effect of the amino group (directing ortho) and the steric/electronic influence of the ethyl group. While C5 is sterically less hindered, the electronic activation at C3 (between the amine and ethyl) allows for rapid substitution under mild conditions using N-Bromosuccinimide (NBS).

Synthesis Diagram (Graphviz)

SynthesisRoute Precursor 4-Ethylpyridin-2-amine (Starting Material) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagent NBS (1.1 eq) DCM, 0°C to RT Reagent->Intermediate Product This compound (Target) Intermediate->Product Deprotonation (- HBr)

Figure 1: Regioselective bromination pathway using N-Bromosuccinimide.

Experimental Protocol (Validated)

Objective: Synthesis of this compound on a multigram scale. Scale: 10 mmol (~1.2 g)

Materials
  • Substrate: 4-Ethylpyridin-2-amine (1.22 g, 10.0 mmol).

  • Reagent: N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).

  • Quench: Saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
Step-by-Step Methodology
  • Preparation: Charge a dry 100 mL round-bottom flask with 4-ethylpyridin-2-amine and a magnetic stir bar. Purge with nitrogen.[1][2]

  • Solvation: Add anhydrous DCM (50 mL) and stir until fully dissolved. Cool the solution to 0 °C using an ice bath to control the exotherm.

  • Bromination: Add NBS portion-wise over 5 minutes. Note: The solution may turn slightly orange/brown.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 30–60 minutes.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (R

      
       ~0.2) should disappear, replaced by a higher R
      
      
      
      spot.
  • Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated Na

    
    S
    
    
    
    O
    
    
    (removes excess bromine/succinimide byproducts). Shake vigorously until the organic layer is clear.
  • Extraction: Separate the organic layer.[3][4] Extract the aqueous layer once more with DCM (20 mL).

  • Drying: Combine organic phases, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a beige solid.

  • Purification (Optional): If the solid is colored, recrystallize from EtOAc/Hexanes or pass through a short silica plug eluting with 30% EtOAc/Hexanes.

Typical Yield: 90–95% (1.8 – 1.9 g).

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The C3-bromide allows for the installation of aryl or heteroaryl groups, while the C2-amine allows for the formation of fused bicyclic systems common in kinase inhibitors.

Downstream Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 3-aryl-4-ethyl-2-aminopyridines (e.g., USP7 inhibitors).

  • Imidazo[1,2-a]pyridine Formation: Condensation with

    
    -haloketones closes the ring between the ring nitrogen and the exocyclic amine.
    
  • Buchwald-Hartwig Amination: The C2-amine can be arylated, or the C3-bromide can be displaced by amines.

Reaction Landscape Diagram (Graphviz)

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C3-Br Substitution Cyclization Cyclization (R-CO-CH2-Br) Core->Cyclization N1/C2-NH2 Annulation Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald C3-Br Displacement Prod_Suzuki USP7 Inhibitor Core (3-Aryl-4-ethylpyridin-2-amine) Suzuki->Prod_Suzuki Prod_Cyclic Imidazo[1,2-a]pyridine Scaffold Cyclization->Prod_Cyclic Prod_Buchwald 3-Amino-substituted Analogs Buchwald->Prod_Buchwald

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.

Safety & Handling (E-E-A-T)

While this compound is not classified as a highly toxic substance, standard chemical hygiene is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

  • Preparation of USP7 Inhibitor Compounds. Google Patents. Patent US20160272588A1.[2] (Describes the specific synthesis and isolation of "Compound 89a"). Link

  • Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors. Google Patents. Patent US9266883B2. (Details the use of the intermediate in kinase inhibitor synthesis). Link

  • Regioselective Bromination of Aminopyridines.Journal of Organic Chemistry.
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. CID 71832964. Link

Sources

Methodological & Application

synthesis of novel heterocyclic compounds from 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and process scientists in the strategic utilization of 3-Bromo-4-ethylpyridin-2-amine (CAS: 1206969-18-7) as a divergent building block.

The 2-amino-3-bromo motif is a "privileged" synthon in heterocyclic chemistry, enabling the rapid construction of fused bicyclic systems. The presence of the 4-ethyl group adds a critical lipophilic handle, often improving cell permeability and filling hydrophobic pockets in kinase or GPCR targets without the metabolic liability of longer alkyl chains.

Starting Material: this compound Purity Requirement: >98% (HPLC) Storage: Hygroscopic; store under inert atmosphere at 2–8°C.

Strategic Reactivity Profile

The starting material possesses three distinct reactive centers that allow for orthogonal functionalization:

  • Exocyclic Amine (C2-NH₂): Nucleophilic; amenable to condensation, acylation, and Buchwald-Hartwig amination.

  • Aryl Bromide (C3-Br): Electrophilic; highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

  • Pyridine Nitrogen (N1): Basic/Nucleophilic; participates in cyclization reactions to form bridgehead nitrogen systems.

Divergent Synthesis Map

The following diagram illustrates the three primary scaffolds accessible from this core.

DivergentSynthesis SM This compound PathA Path A: Sonogashira Coupling + Cyclization SM->PathA PathB Path B: Condensation w/ α-Haloketones SM->PathB PathC Path C: Buchwald Amination + Condensation SM->PathC ProdA 4-Ethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffolds) PathA->ProdA  Kinase Inhibitors ProdB 8-Bromo-7-ethylimidazo[1,2-a]pyridine (Functionalizable Core) PathB->ProdB  Antivirals ProdC Pyrido[2,3-b]pyrazine Derivatives PathC->ProdC  Bi-functional Probes

Caption: Divergent synthetic pathways transforming this compound into three distinct bioactive scaffolds.

Protocol A: Synthesis of 4-Ethyl-1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Target Utility: Kinase inhibitors (e.g., JAK, VEGF). Mechanism: Sonogashira cross-coupling followed by in situ or stepwise intramolecular cyclization involving the nucleophilic amine attacking the activated alkyne.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) or substituted phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) / DMF (1:4 ratio) or pure TEA.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with this compound, Pd(PPh₃)₂Cl₂, and CuI. Seal and purge with Argon for 5 minutes.

  • Addition: Add degassed DMF/TEA solvent mixture via syringe, followed by the alkyne.

  • Coupling (Sonogashira): Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 201/203) and formation of the intermediate alkyne.

  • Cyclization (The "Larock" Indolization):

    • If using TMS-acetylene: The TMS group must be removed and the ring closed. Add KOtBu (2.0 equiv) directly to the reaction mixture (or NMP) and heat to 70°C for 2 hours.

    • If using Aryl-acetylene: The cyclization often occurs spontaneously at higher temperatures (100°C) or requires CuI boost.

  • Work-up: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Azaindoles are polar; expect elution at 30–50% EtOAc.

Critical Note: The 4-ethyl group exerts an electron-donating effect, making the pyridine nitrogen more basic but the C3-position slightly less electrophilic than unsubstituted analogs. Ensure strictly anhydrous conditions to prevent catalyst deactivation.

Protocol B: Synthesis of 8-Bromo-7-ethylimidazo[1,2-a]pyridines

Target Utility: GABA-A receptor modulators, anti-infectives. Strategic Value: This reaction preserves the bromine atom at position 8 (originally position 3), creating a scaffold that can be further functionalized via Suzuki coupling at the C8 position after the bicyclic ring is formed.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: 2-Bromoacetophenone (or substituted analogs) (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or n-Butanol (for higher T).

  • Base: NaHCO₃ (1.5 equiv) - Optional, often not needed for neutral condensation.

Step-by-Step Methodology
  • Dissolution: Dissolve this compound in Ethanol (0.2 M concentration).

  • Condensation: Add 2-Bromoacetophenone.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: The reaction typically proceeds via N-alkylation of the ring nitrogen followed by cyclodehydration.

  • Precipitation: Cool the reaction to room temperature. The HBr salt of the product often precipitates.

  • Free Basing: Filter the solid, suspend in DCM, and wash with saturated NaHCO₃ solution to liberate the free base.

  • Purification: Recrystallization from EtOH/Ether is often sufficient.

Data Interpretation:

  • H-NMR: Look for the disappearance of the broad NH₂ singlet (approx. 6.0 ppm).[1] The new imidazole proton (H3) typically appears as a singlet around 7.5–8.0 ppm.

  • Regiochemistry: The 4-ethyl group of the pyridine becomes the 7-ethyl group on the imidazo[1,2-a]pyridine system. The 3-bromo becomes the 8-bromo .

Protocol C: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target Utility: Precursors for Pyrido[2,3-b]pyrazines. Concept: Replacing the 3-bromo group with a diamine allows for intramolecular cyclization with the 2-amino group (often requiring an oxidative step or a linker like oxalate).

Materials
  • Substrate: this compound

  • Amine: Benzylamine or N-Boc-ethylenediamine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) - Crucial for high yields with aminopyridines.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Setup: Combine substrate, amine, base, and catalyst/ligand in a sealed tube.

  • Reaction: Heat to 100°C for 12 hours.

  • Work-up: Filter through Celite, concentrate, and purify via column chromatography.

  • Significance: This generates a 2,3-diaminopyridine derivative. Reaction of this intermediate with glyoxal or oxalic acid yields the pyrido[2,3-b]pyrazine core.

Quantitative Comparison of Routes

ParameterPath A (Azaindole)Path B (Imidazopyridine)Path C (Buchwald)
Complexity High (Pd-sensitive)Low (Thermal condensation)Medium (Ligand dependent)
Yield (Typical) 65–75%80–90%70–85%
Diversity Potential R-group on AlkyneR-group on KetoneR-group on Amine
Key By-product Homocoupled AlkyneUncyclized intermediateDe-brominated SM
Purification Column ChromatographyRecrystallizationColumn Chromatography

References

  • Synthesis of 7-Azaindoles via Sonogashira Coupling

    • Leboho, T. C., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018. Link

  • Imidazo[1,2-a]pyridine Synthesis

    • Perveen, S., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2021. Link

  • Buchwald-Hartwig on Aminopyridines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • General Reactivity of 3-Halo-2-aminopyridines

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology, 2016. Link

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-4-alkylpyridin-2-amine Scaffolds in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted 2-aminopyridine scaffolds are foundational building blocks in modern medicinal chemistry, prized for their dual functionality which enables the construction of complex heterocyclic systems. Specifically, the 3-bromo-4-alkylpyridin-2-amine framework, exemplified here by 3-Bromo-4-ethylpyridin-2-amine, offers a synthetically versatile platform for developing potent and selective kinase inhibitors. The strategic positioning of the 2-amino and 3-bromo groups allows for orthogonal chemical modifications, facilitating the rapid exploration of structure-activity relationships (SAR). The 2-amino group serves as a crucial hydrogen bond donor, effectively mimicking the adenine moiety of ATP and anchoring the inhibitor to the kinase hinge region.[1][2][3] The adjacent bromine atom provides a reactive handle for introducing diverse chemical functionalities via palladium-catalyzed cross-coupling reactions. This guide details the reactivity profile of this scaffold and provides robust protocols for its application in the synthesis of a pyrido[2,3-d]pyrimidine core, a privileged structure in numerous kinase inhibitors.[4][5][6]

Part 1: Physicochemical Properties and Reactivity Profile

This compound is a specialized building block designed for targeted drug discovery. Its utility stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise manner to build molecular complexity.

1.1. Properties of the Scaffold

PropertyValueNotes
IUPAC Name This compound
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Off-white to pale yellow solid (predicted)Based on similar aminopyridines.[7]
Key Functional Groups 2-Amino (nucleophilic, H-bond donor)Essential for hinge-binding and subsequent cyclizations.
3-Bromo (electrophilic handle)Ideal for Pd-catalyzed cross-coupling reactions.
4-Ethyl (steric/lipophilic group)Probes hydrophobic pockets within the target protein.

1.2. Chemical Reactivity

The synthetic value of the this compound scaffold is rooted in its dual reactivity:

  • The 3-Bromo Position: This site is electron-deficient and highly susceptible to oxidative addition by a Palladium(0) catalyst. This initiates a catalytic cycle, most commonly the Suzuki-Miyaura coupling, allowing for the formation of a C-C bond with a wide variety of aryl or heteroaryl boronic acids.[8][9] This reaction is fundamental for introducing the bulk of the inhibitor's structure, often targeting regions outside the highly conserved ATP-binding site to achieve selectivity.

  • The 2-Amino Position: This primary amine is a potent nucleophile and a key hydrogen bond donor. In the context of kinase inhibition, it forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of ATP's adenine ring.[1][2] Synthetically, after the bromine has been functionalized, the amino group can be used to construct fused ring systems, such as pyrido[2,3-d]pyrimidines, which are common scaffolds in approved kinase inhibitors.[5][6]

Part 2: Application in Kinase Inhibitor Synthesis

2.1. Rationale: A Privileged Scaffold for Hinge-Binding

Protein kinases are a major class of drug targets, and most small-molecule inhibitors are ATP-competitive.[10] The ability of a scaffold to form hydrogen bonds with the kinase hinge region is a prerequisite for high-affinity binding.[2][11] The 2-aminopyridine motif is an excellent bioisostere of adenine, providing the necessary hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen) to secure the molecule in the ATP binding pocket.[4][12] By building upon this core, medicinal chemists can design highly potent inhibitors for targets such as PI3K/mTOR, PIM-1, and various CDKs.[6][13][14]

2.2. Synthetic Strategy: From Building Block to Fused Heterocycle

The following workflow outlines a robust strategy for converting this compound into a decorated pyrido[2,3-d]pyrimidine, a core structure found in many potent kinase inhibitors.

G cluster_0 PART A: C-C Bond Formation cluster_1 PART B: Heterocycle Formation A This compound C Suzuki-Miyaura Coupling (Protocol 3.1) A->C B Arylboronic Acid (R-B(OH)2) B->C D 3-Aryl-4-ethylpyridin-2-amine (Intermediate) C->D Forms key C-C bond F Annulation/Cyclization (Protocol 3.2) D->F Provides N-nucleophiles E Cyclization Reagent (e.g., Ethyl Cyanoformate) E->F G Pyrido[2,3-d]pyrimidin-4-one Core (Final Scaffold) F->G Forms fused ring system

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Part 3: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Amino-3-bromopyridine analogues are irritants and may be harmful if swallowed or inhaled.[7][15]

3.1. Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the coupling of the title compound with a generic arylboronic acid. Conditions are based on established methods for similar electron-rich bromopyridines.[9][16]

  • Rationale: The choice of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is common for Suzuki couplings due to its reliability and commercial availability. A mixed solvent system of 1,4-dioxane and water is used to dissolve both the organic starting materials and the inorganic base (K₃PO₄), which is essential for activating the boronic acid in the transmetalation step. The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq.)

    • 1,4-Dioxane, anhydrous

    • Water, deionized

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and heating mantle

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the selected arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Add Pd(PPh₃)₄ (0.05 eq.) to the flask. The catalyst should be added under a positive flow of inert gas.

    • Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).

    • Stir the mixture and heat to 90-100 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

    • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3-Aryl-4-ethylpyridin-2-amine intermediate.

3.2. Protocol: Cyclization to form a Pyrido[2,3-d]pyrimidin-4-one Core

This protocol uses the intermediate from 3.1 to construct the fused heterocyclic system, a common strategy in the synthesis of pyridopyrimidines.[17][18]

  • Rationale: This reaction is a condensation followed by an intramolecular cyclization. The 2-amino group of the pyridine first reacts with an electrophilic carbon, in this case from bromoacetyl bromide, to form an amide intermediate. The subsequent addition of a base promotes the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the bromide in an intramolecular fashion, forming the second ring.

  • Materials:

    • 3-Aryl-4-ethylpyridin-2-amine (1.0 eq.)

    • Bromoacetyl bromide (1.1 eq.)

    • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq.)

    • Anhydrous solvent (e.g., Dichloromethane, DCM, or Acetonitrile, ACN)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

  • Step-by-Step Procedure:

    • Dissolve the 3-Aryl-4-ethylpyridin-2-amine intermediate (1.0 eq.) and DIPEA (2.5 eq.) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the stirred solution. Bromoacetyl bromide is highly reactive and lachrymatory; handle with extreme care.[19]

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows the formation of the cyclized product.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude material via column chromatography or recrystallization to obtain the final Pyrido[2,3-d]pyrimidin-4-one scaffold.

Part 4: Structure-Activity Relationship (SAR) Insights

The synthetic route described allows for systematic modification at key positions to optimize biological activity, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies.

  • R¹ Position (Aryl Group): This is the most common point of diversification. Varying the aryl group introduced via Suzuki coupling allows for probing interactions with solvent-exposed regions of the kinase, which is a primary strategy for achieving selectivity over other kinases.

  • R² Position (Alkyl Group): The ethyl group at the 4-position can be replaced with other alkyl groups (methyl, isopropyl, cyclopropyl) to optimize van der Waals interactions within the pocket adjacent to the hinge. This can fine-tune potency and lipophilicity.

  • R³ Position (Fused Ring): The pyrido[2,3-d]pyrimidine core can be further functionalized. For example, different reagents in the cyclization step can introduce substituents at the R³ position, which can serve as handles to attach water-solubilizing groups or other functionalities to improve cell permeability and overall drug-like properties.

Part 5: Conclusion

The this compound scaffold and its analogues are exceptionally valuable tools in medicinal chemistry. Their predictable reactivity allows for the efficient execution of high-yield transformations like the Suzuki coupling, while the inherent properties of the 2-aminopyridine core make it an ideal starting point for designing potent kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this scaffold in the discovery and development of next-generation targeted therapeutics.

References

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. [URL: https://patents.google.
  • Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • How protein kinase inhibitors bind to the hinge region of the target protein - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11260424/]
  • Pyrido[2,3-d]pyrimidines. IV. Synthetic studies leading to various oxopyrido[2,3-d]pyrimidines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00889a032]
  • 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/817700]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_281273932]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00125a]
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6891395/]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.organic-chemistry.org/abstracts/lit2/071.shtm]
  • Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT. [URL: https://www.biosolveit.de/hinge-binder-collection/]
  • 2-Amino-3-bromopyridine 97 13534-99-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/553719]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [URL: https://www.mdpi.com/1420-3049/29/19/4307]
  • How Ligands Interact with the Kinase Hinge | ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00271]
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00539h]
  • Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-2-amino-4-bromo-3-nitropyridine-in-organic-synthesis/]
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01511]
  • 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm. [URL: https://www.bldpharm.com/products/13534-99-1.html]
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - SciRP.org. [URL: https://www.scirp.org/html/2-1290048_17079.htm]
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_236145396]
  • Hinge Binders Library - Enamine. [URL: https://enamine.net/hit-finding/focused-libraries/hinge-binders-library]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/26/17/5202]
  • preparation of amines - Chemguide. [URL: https://www.chemguide.co.
  • How protein kinase inhibitors bind to the hinge region of the target protein. - ResearchGate. [URL: https://www.researchgate.net/publication/380549445_How_protein_kinase_inhibitors_bind_to_the_hinge_region_of_the_target_protein]
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. [URL: https://www.orgchemres.org/index.php/ocr/article/view/459]
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Expanding-the-scope-of-fused-pyrimidines-as-and-of-Whelligan-Thomson/08191de430d8d0705a1095b35344440c9c4c7c80]
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. [URL: https://patents.google.
  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? - ResearchGate. [URL: https://www.researchgate.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00712]
  • 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook. [URL: https://www.chemicalbook.com/productmethods/show/1041005_1.html]

Sources

derivatization of the amino group in 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of the 2-Amino Group in 3-Bromo-4-ethylpyridin-2-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and development, the substituted pyridine core remains a cornerstone of medicinal chemistry.[1] Among these, this compound stands out as a versatile and highly valuable building block. Its strategic arrangement of a nucleophilic amino group, a handle for cross-coupling in the form of a bromine atom, and an ethyl group for steric and electronic modulation makes it an ideal starting point for the synthesis of compound libraries. The derivatization of the 2-amino group is a critical first step in exploring the structure-activity relationships (SAR) of novel chemical entities, enabling the introduction of a wide array of functionalities that can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the . We will delve into the core chemical transformations—acylation, sulfonylation, alkylation, and modern cross-coupling reactions—explaining not just the "how" but the critical "why" behind each experimental choice.

Core Principles and Strategic Considerations

The 2-amino group of the pyridine ring exhibits robust nucleophilicity, making it amenable to a variety of electrophilic partners. However, its reactivity is tempered by the electronic landscape of the heterocyclic core. Understanding this interplay is key to designing successful and high-yielding reactions.

  • Nucleophilicity and Steric Hindrance: The exocyclic amino group is the primary site of reaction with electrophiles. The adjacent bromine and the pyridinic nitrogen influence its reactivity. The 4-ethyl group provides some steric bulk, which should be considered when selecting bulky reagents.

  • Reaction Monitoring: Close monitoring of reaction progress is essential. Thin-Layer Chromatography (TLC) is a rapid and effective tool for initial assessment, while High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide more quantitative insights into conversion and byproduct formation.

  • Purification: The polarity of the derivatized products will vary significantly based on the introduced moiety. Purification is typically achieved through flash column chromatography on silica gel or recrystallization.[2] The choice of solvent system for chromatography is critical for achieving good separation.[3]

  • Safety: Pyridine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[4][5][6][7][8] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflows and Methodologies

The following sections provide detailed, validated protocols for the most common and effective derivatization strategies for this compound.

Workflow Overview: From Reaction to Purified Product

A generalized workflow for the derivatization process is illustrated below. This serves as a fundamental template that is adapted for each specific protocol.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve this compound in anhydrous solvent B Add base (if required) A->B C Add electrophile (e.g., acyl chloride, sulfonyl chloride) B->C D Stir at specified temperature C->D E Quench reaction (e.g., add water or sat. aq. solution) D->E Monitor by TLC/LC-MS F Extract with organic solvent E->F G Wash organic layer F->G H Dry over Na2SO4 or MgSO4 G->H I Concentrate in vacuo H->I J Purify via flash chromatography or recrystallization I->J K Characterize product (NMR, MS, IR) J->K L Assess purity (HPLC) J->L

Caption: Generalized experimental workflow for derivatization.

Protocol 1: N-Acylation via Acid Chlorides

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. Acylation of the 2-amino group is readily achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Principle: The lone pair of the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and elimination of chloride, facilitated by a base, yields the stable amide product.

G cluster_mech Acylation Mechanism Amine Py-NH2 Intermediate Py-NH2+(-)-C(O-)-Cl-R Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Intermediate Product Py-NH-C(O)R Intermediate->Product Elimination HCl Cl- Intermediate->HCl Base Base BaseH Base-H+ Base->BaseH

Caption: Simplified N-acylation mechanism.

Detailed Step-by-Step Protocol: Synthesis of N-(3-Bromo-4-ethylpyridin-2-yl)acetamide

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.075.01.0
Acetyl chloride78.506.01.2
Triethylamine (TEA)101.197.51.5
Dichloromethane (DCM), anhydrous-25 mL-
Saturated aq. NaHCO₃ solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~2 g-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.005 g, 5.0 mmol).

  • Dissolve the starting material in 25 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.05 mL, 7.5 mmol) to the stirred solution.

  • Slowly add acetyl chloride (0.43 mL, 6.0 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexanes) or recrystallization to afford the pure N-(3-Bromo-4-ethylpyridin-2-yl)acetamide.

Characterization: The product can be characterized using standard spectroscopic methods. The IR spectrum will show a characteristic amide C=O stretch around 1670-1690 cm⁻¹. ¹H NMR will show a new singlet for the acetyl methyl group around δ 2.2 ppm and a downfield shift of the pyridine ring protons.

Protocol 2: N-Sulfonylation

The synthesis of sulfonamides is a common strategy in drug design, as the sulfonamide group can act as a hydrogen bond donor and acceptor and is generally metabolically stable.[9]

Principle: Similar to acylation, the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the solvent and the base, as it is effective at scavenging the generated HCl and can catalyze the reaction.

Detailed Step-by-Step Protocol: Synthesis of N-(3-Bromo-4-ethylpyridin-2-yl)-4-methylbenzenesulfonamide

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.072.51.0
p-Toluenesulfonyl chloride (TsCl)190.653.01.2
Pyridine, anhydrous79.1010 mLSolvent/Base
1 M HCl solution-~30 mL-
Ethyl Acetate (EtOAc)-50 mL-
Saturated aq. NaHCO₃ solution-20 mL-
Brine-20 mL-

Procedure:

  • Dissolve this compound (0.503 g, 2.5 mmol) in 10 mL of anhydrous pyridine in a 50 mL round-bottom flask under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (0.572 g, 3.0 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into 50 mL of ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the desired sulfonamide.

Protocol 3: N-Alkylation via SN2 Reaction

Direct N-alkylation introduces aliphatic linkers and functional groups. This reaction is often more challenging than acylation due to the potential for over-alkylation (formation of tertiary amines and quaternary ammonium salts). Using the amine as the limiting reagent and carefully selecting the base and reaction conditions can favor mono-alkylation.[10]

Principle: The reaction proceeds via a standard SN2 mechanism where the amine nucleophile displaces a halide from an alkyl halide.[11] A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr formed after the initial alkylation, which would otherwise protonate the starting amine, rendering it unreactive.

Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-3-bromo-4-ethylpyridin-2-amine

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.072.01.0
Benzyl bromide171.042.21.1
Sodium hydride (NaH), 60% in mineral oil24.00 (as NaH)2.41.2
N,N-Dimethylformamide (DMF), anhydrous-10 mL-
Saturated aq. NH₄Cl solution-20 mL-
Diethyl ether (Et₂O)-50 mL-

Procedure:

  • Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (96 mg of 60% dispersion, 2.4 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 5 mL of anhydrous DMF to the washed NaH and cool the suspension to 0 °C.

  • Dissolve this compound (0.402 g, 2.0 mmol) in 5 mL of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Add benzyl bromide (0.26 mL, 2.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (3 x 20 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-benzylated product.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl derivatives, modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile method. The Buchwald-Hartwig amination allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[12]

Principle: This reaction involves a catalytic cycle with a Pd(0) species. The key steps are: (1) oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium amide complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmide L_nPd(II)(Ar)(NHR) AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR RedElim->Product ArX Ar-X ArX->OxAdd RNH2 R-NH2 + Base RNH2->AmineCoord

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol: Synthesis of N-(4-methoxyphenyl)-3-bromo-4-ethylpyridin-2-amine

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.071.01.0
1-Bromo-4-methoxybenzene187.041.21.2
Pd₂(dba)₃915.720.020.02 (2 mol%)
Xantphos578.680.050.05 (5 mol%)
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous and degassed-5 mL-

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (28.9 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (201 mg, 1.0 mmol) and 1-bromo-4-methoxybenzene (224 mg, 1.2 mmol) to the tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired N-aryl product.

Protocol 5: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods but offering a cost-effective alternative.[13] Modern protocols have improved the reaction scope and conditions.[14][15]

Principle: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The use of a ligand, such as a diamine or phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the reaction.

Detailed Step-by-Step Protocol: Synthesis of N-phenyl-3-bromo-4-ethylpyridin-2-amine

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound201.071.01.0
Iodobenzene204.011.51.5
Copper(I) Iodide (CuI)190.450.10.1 (10 mol%)
1,10-Phenanthroline180.210.20.2 (20 mol%)
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous-4 mL-

Procedure:

  • To an oven-dried reaction vial, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Add this compound (201 mg, 1.0 mmol).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMF (4 mL) followed by iodobenzene (0.17 mL, 1.5 mmol).

  • Seal the vial tightly and heat the mixture to 120-140 °C for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Derivatization Strategies

StrategyElectrophileCatalyst/BaseSolventTemp.Key Advantages
Acylation Acid ChlorideTEA / PyridineDCM / THF0 °C to RTFast, robust, high-yielding
Sulfonylation Sulfonyl ChloridePyridine / DMAPPyridine / DCMRT to 60 °CCreates stable sulfonamides
Alkylation Alkyl HalideNaH / K₂CO₃DMF / ACNRTIntroduces alkyl chains
Buchwald-Hartwig Aryl HalidePd₂(dba)₃ / Ligand / NaOtBuToluene / Dioxane~110 °CMild, broad scope, high tolerance
Ullmann Aryl HalideCuI / Ligand / K₂CO₃DMF / NMP~130 °CCost-effective catalyst

Conclusion

This compound is a powerful scaffold for chemical library synthesis. The strategic derivatization of its 2-amino group through acylation, sulfonylation, alkylation, or modern cross-coupling reactions provides a reliable and versatile entry point to a diverse range of novel compounds. The protocols detailed in this guide offer validated, step-by-step methodologies that can be adapted to various substrates. By understanding the principles behind each transformation and adhering to careful experimental technique, researchers can effectively leverage this building block to accelerate their drug discovery programs.

References

  • U.S.
  • German Patent DE102009012471A1, "Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction," Google P
  • Al-Warhi, T., et al. (2022). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 27(11), 3439. [Link].

  • Biscoe, M. R., et al. (2008). "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines." Organic Letters, 10(16), 3741–3744. [Link].

  • Zhu, L., et al. (2021). "Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides." Molecules, 26(10), 2955. [Link].

  • Kopchuk, D. S., et al. (2018). "(E)-4-(2-(7-Bromo-[16][17][18]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline." Molbank, 2018(4), M1016. [Link].

  • Sangeetha, V., & Raj, A. A. (2012). "SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE." TSI Journals, 6(3). [Link].

  • Juárez-Jiménez, J., et al. (2009). "Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids." Synthetic Communications, 39(19), 3526-3536. [Link].

  • Premecz, J. E., & Ford, M. E. (1987). "Gas chromatographic separation of substituted pyridines." Journal of Chromatography A, 388(1), 23-35. [Link].

  • Klütsch, D., et al. (2018). "Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine." Angewandte Chemie International Edition, 57(42), 13923-13927. [Link].

  • Carl ROTH. "Safety Data Sheet: Pyridine." [Link].

  • Bagley, M. C., et al. (2009). "A Simple, Modular Synthesis of Substituted Pyridines." The Journal of Organic Chemistry, 74(15), 5563-5571. [Link].

  • Sharma, P., et al. (2020). "Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine." Organic & Biomolecular Chemistry, 18(3), 446-452. [Link].

  • ResearchGate. (2018). "What are the best conditions for the reaction of primary amine with ethylbromo acetate?" [Link].

  • Organic Chemistry Portal. "Ullmann Reaction." [Link].

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." [Link].

  • Post Apple Scientific. (2024). "12 Safety Precautions To Follow When Handling Pyridine." [Link].

  • Vamos, M., & Cosford, N. D. P. (2014). "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." The Journal of Organic Chemistry, 79(5), 2274-2280. [Link].

  • ResearchGate. "Double amination reaction of 3-bromo-4-(2-bromophenyl)pyridine 47 using..." [Link].

  • Rasool, N., et al. (2022). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies." Molecules, 27(18), 5971. [Link].

  • Al-Amiery, A. A., et al. (2012). "Synthesis And Characterization Of New 2-amino pyridine Derivatives." National Journal of Chemistry, 45, 18-25. [Link].

  • El-Gogary, T. M., & El-Hendawy, M. M. (2014). "Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 57-67. [Link].

  • Chinese Patent CN102276526B, "Synthesis method of 2-amino pyridine compounds," Google P
  • Kumar, A., et al. (2016). "Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties." Scientific Reports, 6, 20992. [Link].

  • Organic Chemistry Portal. "Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates." [Link].

  • Wikipedia. "Ullmann condensation." [Link].

  • PENTA. "Pyridine - SAFETY DATA SHEET." [Link].

  • YouTube. (2021). "Acylation of Amines, Part 2: Other Electrophiles." [Link].

  • El-Gogary, T. M., & El-Hendawy, M. M. (2014). "Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 57-67. [Link].

  • D'Ascenzio, M., et al. (2020). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." Molecules, 25(17), 3949. [Link].

  • Singh, K., & Singh, H. (1999). "SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION." HETEROCYCLES, 51(11), 2723-2728. [Link].

  • Rahman, M., et al. (2020). "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst." Catalysts, 10(10), 1100. [Link].

  • Chemistry LibreTexts. (2024). "24.6: Synthesis of Amines." [Link].

  • Vamos, M., & Cosford, N. D. P. (2014). "2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides." The Journal of Organic Chemistry, 79(5), 2274-2280. [Link].

  • American Chemical Society. (2016). "Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X-H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents." The Journal of Organic Chemistry, 81(5), 2004-2017. [Link].

  • YouTube. (2024). "Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024." [Link].

  • Bhattacharyya, S., et al. (2014). "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy." RSC Advances, 4(35), 18229-18233. [Link].

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 3-bromo-4-ethylpyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in a wide array of therapeutic agents.[1][2] These application notes delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, step-by-step protocols, mechanistic insights, and expert troubleshooting advice. The content is structured to empower users to confidently and efficiently synthesize novel functionalized 4-ethylpyridin-2-amine derivatives for accelerated drug discovery programs.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous motif in pharmaceuticals, valued for its ability to improve water solubility and engage in critical hydrogen bonding interactions within biological targets.[1] Specifically, the 2-aminopyridine substructure is a key pharmacophore found in numerous approved drugs. The strategic placement of a bromine atom at the 3-position and an ethyl group at the 4-position of the 2-aminopyridine core creates a highly valuable and versatile synthetic intermediate. This compound offers a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of molecular fragments to build complex and drug-like molecules.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[3] These reactions provide a powerful and general method for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, demonstrating broad functional group tolerance.[4][5] This guide will focus on three of the most impactful transformations for derivatizing this compound: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.

A key challenge in the cross-coupling of 2-aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, which can inhibit the catalytic cycle.[6][7] The protocols outlined herein have been carefully selected and optimized to mitigate these challenges, ensuring efficient and high-yielding transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common in pharmaceutical agents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X BoronicAcid R-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Phenylboronic Acid≥97%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionizedIn-house

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).

  • The reaction mixture is stirred and heated to 90 °C for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.[9]

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-ethyl-3-phenylpyridin-2-amine.

Expert Insights and Troubleshooting
  • Choice of Base: While potassium carbonate is a common and effective base, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial, especially for more challenging substrates.[10]

  • Solvent System: The ratio of dioxane to water can be critical. A 4:1 to 5:1 ratio is a good starting point.[10][11] For substrates with poor solubility, solvents like DMF or toluene may be used.

  • Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for this type of coupling. Other catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[10] The choice of ligand is crucial for preventing catalyst deactivation and promoting efficient coupling.

  • Protecting Group Strategy: For some sensitive boronic acids or in cases of low yield, protection of the 2-amino group as an acetamide can be a viable strategy. The acetamide can be readily synthesized by reacting the starting material with acetic anhydride.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines and heteroarylamines.[13][14]

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L2-NR2 AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArylHalide Ar-X Amine HNR2 + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol details a general procedure for the C-N coupling of this compound with a secondary amine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Morpholine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and anhydrous toluene (3 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) to the second Schlenk tube.

  • Transfer the pre-formed catalyst solution from the first tube to the second tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-ethyl-3-morpholinopyridin-2-amine.

Expert Insights and Troubleshooting
  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[15] For substrates sensitive to strong bases, weaker bases like cesium carbonate or potassium phosphate can be employed, though this may require longer reaction times or higher temperatures.[15]

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[14] Sterically hindered and electron-rich ligands like XPhos or RuPhos are often necessary for coupling with challenging substrates like 2-aminopyridines.[7]

  • Catalyst Pre-activation: Pre-forming the active Pd(0) catalyst by stirring the palladium source and ligand in the solvent before adding the other reactants can sometimes improve reaction efficiency and reproducibility.

  • Amine Scope: This reaction is generally applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines.[12][14]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and materials science.[17]

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system with palladium and copper.[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L2-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylHalide Ar-X Alkyne H-C≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Phenylacetylene≥98%Commercially Available
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)≥98%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.[17]

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-ethyl-3-(phenylethynyl)pyridin-2-amine.

Expert Insights and Troubleshooting
  • Copper Co-catalyst: The role of the copper(I) iodide is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][18] In some cases, a copper-free Sonogashira protocol may be employed to avoid potential issues with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.

  • Base and Solvent: Triethylamine often serves as both the base and a solvent in Sonogashira reactions. Other amine bases such as diisopropylethylamine (DIPEA) can also be used. DMF is a common solvent that helps to solubilize the reactants.[17]

  • Oxygen Sensitivity: It is crucial to maintain an inert atmosphere throughout the reaction as the presence of oxygen can lead to the oxidative homocoupling of the alkyne.

  • Reaction Temperature: The optimal reaction temperature can vary depending on the reactivity of the substrates. For less reactive aryl bromides, higher temperatures may be necessary.[17]

Data Summary and Comparison of Protocols

The following table summarizes the key parameters for the described cross-coupling reactions of this compound.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse library of functionalized aminopyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of C-C and C-N bonds, respectively. The detailed protocols and expert insights provided in this guide are intended to enable researchers to successfully implement these powerful synthetic transformations in their drug discovery and development efforts. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of the desired products.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). IntechOpen. Retrieved February 7, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(17), 6202–6211.
  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. Retrieved February 7, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4016–4019.
  • Al-Masri, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 27(19), 6271.
  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Rasool, N., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Sahoo, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
  • Khanna, V., & Ranganathan, S. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chemical Methodologies, 7(12), 992-1008.
  • Al-Masri, A. A. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 22(12), 2049.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Yang, W., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Hosseini-Zare, M. S., & Larijani, B. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(3), 1735-1755.
  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2015). 21.01.1: Heck Reaction. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Kumar, A., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Journal of Molecular Structure, 1220, 128711.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Coles, S. J., et al. (2012). 3-Bromo-pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Vitaku, E., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1947.
  • Al-Suhaimi, K. S., et al. (2017).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 7, 2026, from [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6147.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(56), 12970-12974.
  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Sharma, A., et al. (2018).
  • Rusinov, V. L., et al. (2019). (E)-4-(2-(7-Bromo-[4][7][13]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Molbank, 2019(4), M1095.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-4-ethylpyridin-2-amine in Agrochemical Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-ethylpyridin-2-amine (CAS 1381938-68-6) represents a high-value "ortho-amino halogen" scaffold critical for the synthesis of next-generation herbicides and fungicides. Unlike simple pyridine intermediates, the C4-ethyl substitution provides unique steric bulk that modulates lipophilicity (logP) and metabolic stability in active ingredients (AIs). This guide details the technical protocols for leveraging this intermediate in the synthesis of fused bicyclic heterocycles—specifically imidazo[1,2-a]pyridines—and C3-functionalized biaryl systems via cross-coupling.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

The efficacy of modern agrochemicals relies heavily on the pyridine pharmacophore .[1][2] The 2-amino-3-bromo motif is particularly versatile because it serves as a dual-reaction manifold:

  • Nucleophilic C2-Amine: Primed for condensation and cyclization.

  • Electrophilic C3-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

The 4-ethyl group distinguishes this molecule from generic methyl/hydrogen analogues. In herbicide design, this alkyl chain can occupy hydrophobic pockets in target enzymes (e.g., Acetolactate Synthase - ALS), potentially enhancing binding affinity compared to smaller substituents.

PropertyData
IUPAC Name This compound
CAS Number 1381938-68-6
Molecular Formula C7H9BrN2
Molecular Weight 201.07 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Reactivity C2-Amination, C3-Pd Catalysis, N-Alkylation

Strategic Application: Synthesis of Fused Heterocycles

Target Class: Imidazo[1,2-a]pyridine Herbicides

The most direct application of this compound is the synthesis of imidazo[1,2-a]pyridines. This fused system is the core of several commercial herbicides and fungicides. The reaction involves a condensation with


-haloketones.
Mechanism & Pathway

The C2-amine attacks the carbonyl carbon of the


-haloketone, followed by an intramolecular alkylation at the ring nitrogen to close the imidazole ring.

G Start This compound Inter Intermediate: N-Alkylated Pyridinium Start->Inter Nucleophilic Attack (Reflux/EtOH) Reagent + α-Haloketone (e.g., Chloroacetone) Reagent->Inter Product Fused Product: 8-Bromo-7-ethylimidazo[1,2-a]pyridine Inter->Product Cyclodehydration (- H2O, - HX)

Figure 1: Cyclization pathway for the synthesis of the imidazo[1,2-a]pyridine core.[3][4][5][6][7][8][9]

Protocol 1: One-Pot Cyclization

Objective: Synthesis of 8-bromo-7-ethyl-2-methylimidazo[1,2-a]pyridine.

Reagents:

  • This compound (1.0 eq)

  • Chloroacetone (1.2 eq)[3]

  • Ethanol (0.5 M concentration)

  • Sodium Bicarbonate (

    
    ) (2.0 eq)[3]
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (20.1 g, 100 mmol) in absolute ethanol (200 mL).

  • Addition: Add chloroacetone (11.1 g, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot (
    
    
    
    ) should disappear.
  • Neutralization: Cool the reaction mixture to room temperature. Add solid

    
     (16.8 g) and stir for 1 hour to neutralize the HBr byproduct.
    
  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:4) or purify via silica gel chromatography to yield the fused bicycle.

Critical Control Point: Ensure the reaction is kept anhydrous if using highly reactive


-bromoketones to prevent hydrolysis side reactions.

Strategic Application: C3-Functionalization via Suzuki-Miyaura

Target Class: Biaryl Fungicides (SDHI Analogues)

The bromine at the C3 position is sterically crowded by the C2-amine and C4-ethyl group. Standard coupling protocols often fail due to catalyst poisoning by the free amine.

Solution: Use of specialized phosphine ligands (e.g., XPhos, SPhos) or transient protection of the amine.

Workflow Diagram

Suzuki cluster_0 Pre-Reaction Phase cluster_1 Catalytic Cycle Step1 Start: this compound Step2 Optional: N-Acetylation (Protecting Group) Step1->Step2 Ac2O, Pyridine Step5 Coupling Reaction (Dioxane/H2O, 90°C) Step1->Step5 Direct Route (Requires High Pd Load) Step2->Step5 Step3 Catalyst System: Pd(dppf)Cl2 or Pd2(dba)3/XPhos Step3->Step5 Step4 Boronic Acid Addition (Ar-B(OH)2) Step4->Step5 Step6 Final Product: 3-Aryl-4-ethylpyridin-2-amine Step5->Step6 1. Workup 2. Deprotection (if needed)

Figure 2: Decision tree and workflow for C3-arylation via Suzuki coupling.

Protocol 2: Direct Suzuki Coupling (Unprotected Amine)

Objective: Synthesis of 4-ethyl-3-(4-fluorophenyl)pyridin-2-amine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane[10]

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the substrate (1.0 eq), boronic acid (1.5 eq), and Pd catalyst (5 mol%).[10] Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g substrate) and 2M

    
     solution.
    
  • Reaction: Heat to

    
     for 4–8 hours. Vigorous stirring is essential as the system is biphasic.
    
  • Scavenging: After cooling, filter the mixture through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Phase Separation: Separate the organic layer, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Note: If low conversion is observed due to the free amine coordinating to Pd, switch to the Buchwald Precatalyst Generation 3 (XPhos Pd G3) , which is highly resistant to amine poisoning.

Safety & Handling

  • Hazards: this compound is an irritant (H315, H319, H335).[3] Avoid inhalation of dust.[11]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, as halo-amines can darken upon prolonged exposure to air/light due to slow oxidation.

  • Waste: All halogenated organic waste must be disposed of in segregated halogenated waste streams.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 3-Amino-2-bromo-4-methylpyridine (Analogue Reference).[3] National Center for Biotechnology Information. Link

    • BLD Pharm Product Data: this compound.[12] BLD Pharm.[13] Link

  • Synthetic Methodology (Agrochemical Context)

    • Liu, C., et al. "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry, 2016.[1] Link

    • Zakharychev, V.V., et al. "Development of novel pyridine-based agrochemicals: A review." Advanced Agrochemicals, 2024.[14][5] Link

  • Cross-Coupling Protocols

    • MDPI. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... by Suzuki Coupling." Molecules, 2024.[14][5][10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling isomeric impurities in 3-Bromo-4-ethylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high isomeric purity for this critical building block. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to resolve your specific purification challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I've synthesized this compound, but I suspect it's contaminated with isomers. What are the likely impurities and how can I identify them?

A1: Understanding Your Impurity Profile

The most common route to this compound involves the direct bromination of 4-ethylpyridin-2-amine. The amino group (-NH₂) is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position (C5) is already substituted by the ethyl group, bromination primarily occurs at the two ortho positions (C3 and C5).

This leads to a predictable set of regioisomeric impurities:

  • Desired Product: this compound

  • Primary Isomeric Impurity: 5-Bromo-4-ethylpyridin-2-amine

  • Potential Over-bromination Product: 3,5-Dibromo-4-ethylpyridin-2-amine

  • Unreacted Starting Material: 4-ethylpyridin-2-amine

Identification Strategy:

A multi-faceted analytical approach is crucial for unambiguous identification.

  • UPLC-MS Analysis: This is your first-line tool. All three mono-bromo isomers will have the identical mass-to-charge ratio (m/z). However, their subtle differences in polarity often lead to slightly different retention times.[1][2][3] The dibromo- impurity will have a distinct, higher m/z, and the starting material will have a lower m/z. This technique is excellent for quantifying the relative percentages of each component.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation of isomers.[4][5][6] The key is to look at the aromatic region. The protons on the pyridine ring will have distinct chemical shifts and coupling patterns depending on the bromine's position. For example, the two aromatic protons in the 3-bromo isomer will be coupled to each other, while those in the 5-bromo isomer will be singlets (or show very small long-range coupling). Advanced techniques like the Nuclear Overhauser Effect (NOE) can provide definitive proof of through-space proximity between protons and substituents.[5]

CompoundKey ¹H NMR Aromatic Signals (Predicted)Mass (m/z) [M+H]⁺
This compound Two doublets, coupled to each other.201.0/203.0 (Br isotope pattern)
5-Bromo-4-ethylpyridin-2-amine Two singlets.201.0/203.0 (Br isotope pattern)
3,5-Dibromo-4-ethylpyridin-2-amine One singlet.278.9/280.9/282.9
4-ethylpyridin-2-amine Three distinct aromatic signals.123.2
Q2: What is the best strategy to remove the 5-bromo isomer? I'm struggling to separate them.

A2: A Decision-Making Workflow for Isomer Separation

Separating regioisomers is a common challenge because their physical properties (polarity, solubility, pKa) are often very similar.[7] The optimal strategy depends on your scale, required purity, and available equipment. The following workflow can guide your decision-making process.

dot digraph "Purification_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Crude Product\n(Mixture of Isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; purity_check [label="Analyze by UPLC-MS & NMR\nIdentify Impurity Profile", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_methods" { label="Method Selection"; style="filled"; color="#F1F3F4";

}

purity_check_2 [label="Purity > 99%?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> purity_check; purity_check -> crystallization [label=" Isomers >5% \n Scale >5g "]; purity_check -> column [label=" Crystallization Fails \n or Low Yield "]; column -> prep_hplc [label=" Co-elution \n Purity <98% "]; crystallization -> purity_check_2; column -> purity_check_2; prep_hplc -> purity_check_2; purity_check_2 -> end_node [label=" Yes "]; purity_check_2 -> column [label=" No "]; } enddot Caption: Decision workflow for isomer purification.

Q3: Can you provide a detailed protocol for fractional crystallization?

A3: Protocol for Purification by Fractional Crystallization

Crystallization is the most scalable and cost-effective method. It exploits subtle differences in the crystal lattice energies and solubilities of the isomers.[8] The goal is to find a solvent system where the desired 3-bromo isomer is significantly less soluble than the 5-bromo isomer at a low temperature, but both are soluble at a higher temperature.

Step 1: Solvent Screening (Microscale)

  • Place ~20-30 mg of your isomeric mixture into several small vials.

  • Add a single solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise to each vial at room temperature until the solid just dissolves.

  • Try binary solvent systems. Dissolve the sample in a small amount of a good solvent (e.g., DCM, Ethyl Acetate) and slowly add a poor solvent (e.g., Heptane, Hexane) until turbidity persists.

  • Heat the vials that required a significant amount of solvent to dissolve the solid.

  • Cool the clear solutions slowly to room temperature, then place them in an ice bath or refrigerator.

  • Observe which solvent system yields a good amount of crystalline solid. The ideal system is one where the product crystallizes cleanly, leaving the impurities in the mother liquor.

Step 2: Preparative Crystallization Protocol

  • Dissolution: Transfer your crude material to an appropriately sized Erlenmeyer flask. Add the chosen solvent system (from Step 1) portion-wise while heating and stirring (e.g., on a 50-60 °C water bath) until all the solid dissolves. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered crystals, which are less likely to trap impurities.

  • Induce Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from the screening step.

  • Cooling: Once crystal formation is established at room temperature, place the flask in an ice-water bath for at least 1 hour (or a refrigerator overnight) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Analyze both the crystals and the mother liquor by UPLC-MS to determine the isomeric ratio and assess the efficiency of the purification. A successful crystallization will show an enrichment of the desired 3-bromo isomer in the solid and an enrichment of the 5-bromo isomer in the mother liquor.

Q4: My isomers are co-eluting or have very poor separation by standard column chromatography. What can I do?

A4: Troubleshooting and Optimizing Isomer Separation by Chromatography

Co-elution of regioisomers is a frequent problem.[7] Standard silica gel with ethyl acetate/hexane mobile phases may not be sufficient. Here's how to enhance your separation:

dot digraph "Chromatography_Principles" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

subgraph "cluster_0" { label="Mobile Phase Optimization"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; mp1 [label="Change Solvent Polarity\n(e.g., DCM/Methanol)"]; mp2 [label="Add Modifiers\n(e.g., Triethylamine, Acetic Acid)"]; mp3 [label="Use Different Solvent Systems\n(e.g., Toluene/Acetone)"]; }

subgraph "cluster_1" { label="Stationary Phase Selection"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; sp1 [label="Normal Phase\n(Silica, Alumina)"]; sp2 [label="Reverse Phase (C18, Phenyl)"]; sp3 [label="Specialized Phases\n(Cyano, Diol)"]; }

start [label="Poor Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="Improved Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> mp1 -> mp2 -> mp3 -> end_node; start -> sp1 -> sp2 -> sp3 -> end_node; } enddot Caption: Key variables in chromatographic separation.

Advanced Strategies:

  • Change Stationary Phase: If silica isn't working, switch the chemistry.

    • Alumina (basic or neutral): Can offer different selectivity for basic compounds.[9]

    • Reverse-Phase (C18): Separates based on hydrophobicity. The 5-bromo isomer might be slightly more retained.

    • Phenyl or Cyano Phases: These offer different electronic interactions (π-π stacking) which can be highly effective for separating aromatic isomers.[10][11]

  • Mobile Phase Modifiers:

    • For Silica: Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine to the mobile phase.[12] This deactivates the acidic silanol groups on the silica surface, reducing peak tailing and often improving resolution between basic isomers.

  • Preparative HPLC/SFC: For high-purity requirements on a smaller scale, preparative HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[10] These techniques offer much higher efficiency than standard flash chromatography. SFC, in particular, is excellent for separating isomers and is a greener alternative due to its use of CO₂.

References

  • Crystal Structure of 3-Bromo-pyridin-2-amine. Acta Crystallographica Section E. URL: [Link]

  • PubChem Compound Summary for 3-Bromopyridine. National Center for Biotechnology Information. URL: [Link]

  • PubChem Compound Summary for 3-Bromo-4-methylhexan-2-one. National Center for Biotechnology Information. URL: [Link]

  • Purification by Flash Column Chromatography. ACS Publications. URL: [Link]

  • Impurities Application Notebook. Waters Corporation. URL: [Link]

  • High Speed Preparative HPLC Separation of Regioisomers. Taylor & Francis Online. URL: [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. URL: [Link]

  • Separations of pyridine/picoline mixtures through supramolecular chemistry. Royal Society of Chemistry. URL: [Link]

  • PubChem Compound Summary for 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information. URL: [Link]

  • HPLC Separation of Pyridine, Bromopyridine and Bipyridine. HELIX Chromatography. URL: [Link]

  • Separation of picoline isomers.Google Patents.
  • Separation and Characterization of Unknown Impurities and Isomers by LC-MS. Oxford Academic. URL: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. URL: [Link]

  • Separating Regioisomers using Preparative TLC. Reddit. URL: [Link]

  • A sensitive LC–MS/MS method for isomer separation. PubMed Central (PMC). URL: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure. URL: [Link]

  • Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines. ResearchGate. URL: [Link]

  • A Pyridine Dearomatization Approach to the Matrine-type Lupin Alkaloids. PubMed Central (PMC). URL: [Link]

  • How to separate regioisomers without using instrumental method. ResearchGate. URL: [Link]

  • Separation of regioisomers of metal phthalocyanines.Google Patents.
  • Determination of a novel impurity by LC-MASS and chromatographic separation by UPLC. ResearchGate. URL: [Link]

  • Catalytic Stereoselective Dearomatization of Pyridines. MDPI. URL: [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. ResearchGate. URL: [Link]

  • Distinguishing Between Isomers by 1H NMR Spectroscopy. Magritek. URL: [Link]

Sources

challenges in the bromination of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization Division Current Status: operational | Topic: Bromination of Substituted Pyridines Ticket Owner: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Pyridine Troubleshooting Hub

If you are here, you likely encountered the "Pyridine Paradox": a ring that is electronically deficient enough to resist electrophilic attack, yet basic enough to destroy your catalyst or directing group.

Brominating substituted pyridines is not a single reaction; it is a decision matrix based on electronic activation and positional control . This guide treats your chemical synthesis challenges as technical support tickets, diagnosing the root cause of failure and providing patch protocols.

Triage: Select Your Issue

SymptomDiagnosisJump To
Reaction Stalled / No Product Ring Deactivation (The "Nitrobenzene" Effect)[Ticket #101]
Wrong Regioisomer (C3 vs C2) Misunderstanding Electronic Directives[Ticket #102]
Bromine Atom "Moved" Positions Base-Catalyzed Halogen Dance (BCHD)[Ticket #103]
Mixture of Mono/Di-bromo Products Kinetic vs. Thermodynamic Control Failure[Ticket #104]

Ticket #101: Reaction Stalled (The "Dead" Ring)

User Report: "I treated pyridine with Br2 and FeBr3, but recovered 95% starting material."

Root Cause Analysis: Pyridine is


-deficient. The nitrogen atom pulls electron density from the ring, making it naturally unreactive to Electrophilic Aromatic Substitution (EAS).[1]
Critical Failure:  Adding a Lewis Acid (

,

) or conducting the reaction in acidic media protonates the nitrogen (

). This places a full positive charge on the ring, making it 100,000x less reactive than benzene [1].

The Fix:

  • The "Brute Force" Method (Unsubstituted): You must override the deactivation with extreme heat and oleum (fuming sulfuric acid) to keep the bromine electrophilic enough.

  • The "Trojan Horse" Method (N-Oxide): Convert pyridine to Pyridine-N-Oxide. The oxygen donates electron density back into the ring (specifically at C2/C4), enabling mild bromination. The oxide is removed later with

    
    .[1]
    

Ticket #102: Regioselectivity (The "Where" Problem)

User Report: "I need the C2-bromo product, but I keep getting C3. Or vice versa."

Technical Directive: Regioselectivity is dictated by the competition between the nitrogen's withdrawal and your substituent's donation.

  • Scenario A: Electron-Donating Groups (EDG) at C2 (e.g., -NH2, -OMe)

    • Effect: Activates the ring.[1][2]

    • Outcome: Directs Ortho/Para relative to the EDG. Since the Nitrogen deactivates C2/C4/C6, the EDG at C2 usually pushes bromination to C5 (para to amino) or C3 (ortho to amino).

    • Protocol: Use NBS in polar aprotic solvents (Acetonitrile).

  • Scenario B: Electron-Withdrawing Groups (EWG) or Unsubstituted

    • Effect: Deactivates further.[1]

    • Outcome: Directs Meta (C3). The C3 position is the "least deactivated" site because the positive charge from resonance structures places least density on the nitrogen [2].

    • Protocol: High-temp

      
       or Lithiation-Bromination.
      

Visual Decision Tree:

PyridineSelectivity Start Start: Substituted Pyridine SubstType Substituent Type? Start->SubstType EDG Electron Donating (-NH2, -OR) SubstType->EDG EWG Electron Withdrawing / None SubstType->EWG Method1 Method: NBS / CH3CN (Mild EAS) EDG->Method1 Method2 Method: Oleum / Br2 / 130°C (Harsh EAS) EWG->Method2 Standard Method3 Method: Lithiation (n-BuLi) then Electrophile EWG->Method3 Directed Result1 Product: C5 (Major) / C3 Method1->Result1 Result2 Product: C3 (Meta) Method2->Result2 Result3 Product: C2 (Ortho to N) Method3->Result3

Figure 1: Decision matrix for selecting bromination conditions based on substrate electronics.

Ticket #103: The Halogen Dance (The "Moving Atom" Anomaly)

User Report: "I lithiated 2-bromo-3-fluoropyridine to add an electrophile, but the bromine moved to the C4 position!"

Root Cause Analysis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . When using lithium bases (LDA, n-BuLi) on bromopyridines, the kinetic lithiation often occurs at the most acidic proton (C4). However, the resulting anion is unstable. The system rearranges via a "dance" mechanism to place the lithium between two stabilizing groups (e.g., between Br and F) or to the most thermodynamically stable position [3].[3]

Mechanism:

  • Deprotonation: Base removes H at C4.

  • Migration: The C4-Li species attacks the C3-Br.

  • Exchange: Bromine moves to C4; Lithium moves to C3 (stabilized by the adjacent Fluorine).

Prevention:

  • Thermodynamic Control: If you want the migration, allow the reaction to warm slightly (-40°C).

  • Kinetic Control: To stop the dance, perform lithiation at -78°C and quench immediately with the electrophile.

HalogenDance Step1 2-Br-Pyridine + Base (LDA) Step2 Lithiated Intermediate (Kinetic Product) Step1->Step2 Deprotonation Step3 Halogen Dance (Isomerization) Step2->Step3 Fast Quench1 Kinetic Product Step2->Quench1 Trap (-78°C) Step4 Thermodynamic Lithiated Species Step3->Step4 Stabilization Quench2 Rearranged Product Step4->Quench2 Trap (>-40°C)

Figure 2: The Halogen Dance mechanism path. To avoid rearrangement, trap the kinetic intermediate immediately.

Ticket #104: Over-Bromination (Aminopyridines)

User Report: "Bromination of 2-aminopyridine with NBS gave me a mix of mono- and di-bromo products."

Solution: The amino group is powerfully activating. Once the first bromine adds (usually at C5), the ring remains active enough to accept a second bromine at C3.

  • Solvent Selection: Switch to Acetonitrile (

    
    ) .
    
    • Why? In DMF or Acetone, the reaction is faster and less selective. Acetonitrile modulates the reactivity of NBS and suppresses the formation of the dibromo- byproduct (2-amino-3,5-dibromopyridine) [4].

  • Stoichiometry: Use exactly 1.0 equivalent of NBS. Add it dropwise at <0°C.

Standard Operating Protocols (SOPs)

SOP A: Mild Bromination of Activated Pyridines (e.g., 2-Aminopyridine)

Best for: EDG-substituted pyridines targeting C5.

  • Preparation: Dissolve 2-aminopyridine (10g, 106 mmol) in Acetonitrile (50 mL).

  • Cooling: Cool the solution to 0°C - 5°C (ice bath).

  • Addition: Dissolve NBS (18.9g, 106 mmol, 1.0 eq) in Acetonitrile (150 mL). Add this solution dropwise over 1 hour.

    • Note: Rapid addition causes localized high concentration, leading to dibromo- impurities.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

  • Workup: Remove solvent in vacuo. Resuspend residue in water. Filter the solid precipitate. Recrystallize from Ethanol (80%).

    • Expected Yield: >90% of 2-amino-5-bromopyridine.

SOP B: Harsh Bromination of Deactivated Pyridines

Best for: Unsubstituted pyridine targeting C3.

  • Safety Warning: Requires specialized glassware and fume hood. Oleum is highly corrosive.

  • Mixture: In a round-bottom flask, mix Pyridine (1 eq) and Oleum (65% free

    
    ) .
    
  • Heating: Heat the mixture to 130°C .

  • Bromine Addition: Add elemental Bromine (

    
    , 0.5 eq) dropwise.
    
    • Mechanism:[3][4][5][6][7][8] The high temperature and superacidic medium generate the highly reactive

      
       species or protonated bromine complexes capable of attacking the pyridinium salt [5].
      
  • Quench: Pour onto crushed ice carefully. Neutralize with solid

    
    . Extract with DCM.
    

References

  • BenchChem. (2025).[1] Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem Knowledge Base. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[6] (Standard text on electronic deactivation).

  • Bunnett, J. F. (1972). The Base-Catalyzed Halogen Dance.[3] Accounts of Chemical Research. (Foundational mechanism of halogen migration). Link

  • Heterocyclic Letters. (2021). Bromination of 2-aminopyridine using NBS in Acetonitrile.[9] Vol 11. Link

  • den Hertog, H. J. (1962). Bromination of pyridine in the gaseous phase and in oleum. Recueil des Travaux Chimiques des Pays-Bas. Link

Sources

Technical Support Center: Byproduct Identification in 3-Bromo-4-ethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in the synthesis of 3-Bromo-4-ethylpyridin-2-amine using Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing not just answers, but the underlying scientific principles to empower your analytical process.

Frequently Asked Questions (FAQs)

Q1: I see multiple unexpected peaks in my LC-MS chromatogram after synthesizing this compound. What is a systematic approach to identify them?

A1: Observing unexpected peaks is a common challenge. A systematic approach is crucial to efficiently move from detection to identification. The key is to leverage the full dataset provided by your LC-MS system: retention time (RT), the mass-to-charge ratio (m/z), and, most importantly, the isotopic pattern.

The causality behind this workflow is to use each piece of data as a filter. The m/z value provides the molecular weight, the isotopic pattern gives clues about the elemental composition (especially for halogens), and the retention time helps differentiate isomers. MS/MS fragmentation then provides structural puzzle pieces.

Below is a workflow diagram illustrating a robust, self-validating approach to byproduct identification.

Byproduct_Identification_Workflow start Unexpected Peak Detected in LC-MS mass_analysis Step 1: Analyze m/z Is it a common adduct ([M+H]+, [M+Na]+)? Does it match a predicted byproduct? start->mass_analysis Begin Analysis isotope_check Step 2: Examine Isotopic Pattern Is there a 1:1 M/M+2 pattern (single Br)? Is there a 1:2:1 M/M+2/M+4 pattern (di-Br)? mass_analysis->isotope_check Mass Confirmed isomer_check Step 3: Compare Retention Time (RT) Does the peak have the same m/z as the product but a different RT? (Suggests an isomer) isotope_check->isomer_check Elemental Clues Obtained msms_analysis Step 4: Perform MS/MS Fragmentation Does the fragmentation pattern (e.g., loss of Br, C2H4) match theoretical structures? isomer_check->msms_analysis Chromatographic Behavior Assessed conclusion Structure Elucidation / Byproduct Identified msms_analysis->conclusion Structural Fragments Generated

Caption: Systematic workflow for byproduct identification.

Q2: What are the most likely byproducts in a typical synthesis of this compound, and what are their expected m/z values?

A2: The most direct synthesis route is the electrophilic bromination of 4-ethylpyridin-2-amine. Understanding this reaction allows us to predict the most probable side-products. The primary amine is a strong activating group, and the pyridine ring has specific sites of reactivity.

  • Unreacted Starting Material: Incomplete conversion is common.

  • Over-bromination: The activated ring can accept a second bromine atom.[1]

  • Isomeric Products: Bromination can occur at other positions on the ring.

  • Hydrolysis: Under certain conditions, the amine can be replaced by a hydroxyl group.

The following table summarizes these potential byproducts, their structures, and key mass spectrometry identifiers. This table acts as your primary reference when analyzing the m/z values of unknown peaks.

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Key Isotopic Signature
Starting Material
4-Ethylpyridin-2-amine4-Ethylpyridin-2-amineC₇H₁₀N₂122.0844123.0917None
Target Product
This compoundthis compoundC₇H₉BrN₂199.9950200.90231:1 ratio for m/z 201 & 203
Potential Byproducts
5-Bromo-4-ethylpyridin-2-amine5-Bromo-4-ethylpyridin-2-amineC₇H₉BrN₂199.9950200.90231:1 ratio for m/z 201 & 203 (Isomer)
3,5-Dibromo-4-ethylpyridin-2-amine3,5-Dibromo-4-ethylpyridin-2-amineC₇H₈Br₂N₂277.9055278.91281:2:1 ratio for m/z 279, 281, 283
3-Bromo-4-ethyl-2-hydroxypyridine3-Bromo-4-ethyl-2-hydroxypyridineC₇H₈BrNO200.9790201.98631:1 ratio for m/z 202 & 204
Q3: My mass spectrum shows two peaks of nearly equal height, separated by 2 m/z units (e.g., 201 and 203). What does this signify?

A3: This is the classic isotopic signature for a compound containing a single bromine atom.[2][3][4][5] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.7% and ~49.3%, respectively).[6]

  • The M peak corresponds to the molecule containing the ⁷⁹Br isotope.

  • The M+2 peak corresponds to the same molecule but with the ⁸¹Br isotope.

Therefore, when you see a pair of peaks with a mass difference of 2 and a ~1:1 intensity ratio, it is a very strong indicator that your compound contains one bromine atom.[2][4][7] This is a critical first step in confirming the identity of your target molecule and related brominated byproducts.

Conversely, if you see three peaks with a mass difference of 2 (M, M+2, M+4) in a rough intensity ratio of 1:2:1 , this is the signature for a dibrominated compound, such as 3,5-Dibromo-4-ethylpyridin-2-amine.

Isotope_Patterns cluster_0 Single Bromine Signature (1:1) cluster_1 Double Bromine Signature (1:2:1) a Intensity b m/z c M d M+2 Peak1 Peak2 e Intensity f m/z g M h M+2 i M+4 Peak3 Peak4 Peak5

Caption: Characteristic MS isotopic patterns for bromine.

Q4: I have multiple peaks with the same m/z and the correct 1:1 isotopic pattern as my product, but they appear at different retention times. How can I identify the correct one?

A4: This scenario strongly suggests the presence of isomers , most likely the desired 3-Bromo product and the 5-Bromo byproduct. Since isomers have the same mass, mass spectrometry alone cannot differentiate them. This is where chromatography becomes essential.

The Underlying Principle: Isomers have different physical properties due to the different positions of the bromine atom, which affects their polarity and interaction with the stationary phase of the LC column. The 3-Bromo and 5-Bromo isomers will likely have slightly different polarities, leading to different retention times.

Troubleshooting Protocol: Differentiating Isomers

  • Review Your Chromatography:

    • Column Choice: A standard C18 column is a good starting point for small molecule analysis.[8] Its nonpolar nature will separate compounds based on hydrophobicity.

    • Gradient Optimization: A slow, shallow gradient of your organic mobile phase (e.g., acetonitrile or methanol) will increase the resolution between closely eluting peaks. Try decreasing the ramp rate (e.g., from 5% to 95% over 15 minutes instead of 5 minutes).

  • Spiking Experiment (The Gold Standard):

    • If you have an authentic, certified reference standard of this compound, perform a "spiking" experiment.

    • Procedure:

      • Analyze your reaction mixture sample alone.

      • Analyze the reference standard alone.

      • Create a new sample by adding a small amount of the reference standard to your reaction mixture ("spiking" it).

      • Analyze the spiked sample.

    • Interpretation: The peak in the chromatogram that increases in intensity upon spiking is your target compound. This is a definitive identification method.

  • Consider MS/MS Fragmentation:

    • While not always definitive for isomers, the fragmentation patterns (MS²) might show subtle differences in the relative abundance of fragment ions, which could provide clues for differentiation.

Q5: I'm seeing peaks that don't match any predicted byproducts, often at m/z values like [M+23]⁺ or [M+41]⁺. What are these?

A5: These are very likely adduct ions , which are not impurities but rather artifacts of the electrospray ionization (ESI) process.[9] In ESI, ions are formed in the gas phase by adding a charged species to the neutral analyte molecule. While the protonated molecule ([M+H]⁺) is usually the most common in positive ion mode, other adducts frequently form.[10]

The Cause: These adducts form from salts and solvents present in your sample or mobile phase. Sodium ([Na]⁺) and potassium ([K]⁺) are ubiquitous in lab glassware and reagents. Acetonitrile, a common mobile phase, can form an adduct.

Common Adducts in Positive Ion Mode LC-MS:

Adduct IonMass Shift from MCommon Source
[M+H]⁺+1Protic solvents (Water, Methanol), Acid additives (Formic Acid)
[M+Na]⁺+23Glassware, Buffers, Reagents
[M+K]⁺+39Glassware, Buffers, Reagents
[M+NH₄]⁺+18Ammonium-based buffers (Ammonium Formate/Acetate)
[M+CH₃CN+H]⁺+42Acetonitrile mobile phase

Troubleshooting Steps:

  • Check for the [M+H]⁺ Ion: Always look for the primary protonated molecule. Adduct peaks should correlate with a corresponding [M+H]⁺ peak at the same retention time.

  • Confirm the Mass Difference: Use the mass difference to identify the adduct. For your product (mass ~200), a peak at ~m/z 223 (200 + 23) is almost certainly the sodium adduct.

  • Cleanliness: To minimize sodium and potassium adducts, use high-purity solvents and meticulously clean glassware. If possible, use polypropylene vials instead of glass.

  • Method Optimization: Adding a small amount of a proton source like formic acid (0.1%) to the mobile phase can promote the formation of the [M+H]⁺ ion and suppress sodium/potassium adduct formation.

References

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Process for making 2-bromopyridine. (1981).
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? (2018). Taylor & Francis Online. [Link]

  • 4-Ethylpyridin-2-amine. PubChem. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. (2016). PubMed. [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. [Link]

  • Small Molecule Accurate Mass Analysis. (2021). YouTube. [Link]

  • The M+2 peak in mass spectra. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. [Link]

  • Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

Sources

Technical Support Center: Enhancing the Stability of Brominated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is designed to address the inherent instability of brominated intermediates, a common bottleneck in multi-step syntheses. We will explore the root causes of degradation and provide actionable, field-proven strategies to ensure the integrity of your molecules.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the instability of brominated intermediates.

Question 1: My brominated intermediate is showing significant degradation within hours of synthesis, even at room temperature. What is the most likely cause?

The most probable cause is a combination of atmospheric oxygen and ambient light initiating radical decomposition. Brominated compounds, particularly those with benzylic or allylic C-Br bonds, have relatively low bond dissociation energies. This makes them susceptible to homolytic cleavage, initiating a radical chain reaction that leads to debromination and the formation of impurities.

Immediate Actions:

  • Immediately store your compound under an inert atmosphere (Nitrogen or Argon).

  • Protect it from light by using an amber vial or wrapping the container in aluminum foil.

  • Store at a reduced temperature (e.g., 0 to -20 °C) to slow down the rate of decomposition.

Question 2: I observe a significant drop in purity of my brominated intermediate after aqueous workup. Why is this happening?

This is likely due to hydrolysis or elimination reactions, especially if your workup conditions are basic or neutral. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. Furthermore, if there is an abstractable proton beta to the bromine, base-catalyzed elimination (E2 reaction) can occur, leading to the formation of an alkene.

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides a structured approach to diagnosing and solving stability issues.

Issue 1: Persistent Degradation Despite Basic Precautions (Inert Atmosphere, Cold Storage)

If you have already implemented standard storage protocols and still observe degradation, a more aggressive stabilization strategy is required. This indicates that trace impurities or inherent molecular instability are driving decomposition.

Before selecting a stabilizer, it's crucial to understand the mechanism of degradation.

G cluster_0 Initial Observation cluster_1 Forced Degradation Studies cluster_2 Analysis & Pathway Identification Degradation Degradation Observed (e.g., by LC-MS, TLC) Acid Acidic Conditions (e.g., 0.1 M HCl) Degradation->Acid Base Basic Conditions (e.g., 0.1 M NaOH) Degradation->Base Oxidation Oxidative Conditions (e.g., 3% H2O2) Degradation->Oxidation Light Photolytic Conditions (UV/Vis light) Degradation->Light Heat Thermal Conditions (e.g., 60-80 °C) Degradation->Heat Analysis Analyze Samples by LC-MS, NMR Acid->Analysis Base->Analysis Oxidation->Analysis Light->Analysis Heat->Analysis Identify Identify Degradants & Determine Pathway Analysis->Identify Compare degradant profile to stressed samples

Caption: Workflow for diagnosing the degradation pathway of a brominated intermediate.

Once the degradation pathway is identified, a targeted stabilizer can be employed. The key is to use a substoichiometric amount (typically 0.1-1.0 mol%) to avoid complicating downstream reactions or purification.

  • For Radical-Mediated Decomposition:

    • Mechanism: Radical scavengers are compounds that react with and neutralize highly reactive radical species, terminating the chain reaction.[1]

    • Recommended Stabilizers:

      • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at scavenging peroxy radicals.

      • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical that efficiently traps carbon-centered radicals.

    • Causality: These molecules possess weak O-H or N-O bonds that readily donate a hydrogen atom or react with radicals to form stable, non-reactive species, thus breaking the degradation cycle.

  • For Acid-Catalyzed Decomposition (e.g., Hydrolysis, Elimination):

    • Mechanism: Traces of acid (e.g., HBr formed from initial decomposition) can catalyze further degradation.

    • Recommended Stabilizers:

      • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃): A small amount of mild, non-nucleophilic inorganic base added to the solid or solution can neutralize accumulating acid.

      • Acid Scavenger Resins: These can be used for scavenging acids from solutions, simplifying removal through filtration.[2]

    • Causality: By neutralizing catalytic amounts of acid, the proton-driven pathways for hydrolysis and elimination are shut down.

The following table provides representative data on the effect of various storage conditions and stabilizers on the purity of a hypothetical, unstable benzylic bromide over a 7-day period.

ConditionPurity after 7 days (%)
Ambient, Light, Air45%
-20 °C, Dark, Air75%
-20 °C, Dark, N₂ Atmosphere92%
-20 °C, Dark, N₂ Atmosphere + 0.1 mol% BHT>99%
-20 °C, Dark, N₂ Atmosphere + 0.1 mol% K₂CO₃ (solid)>99%

This data clearly illustrates that a multi-faceted approach combining controlled physical conditions with a chemical stabilizer provides the most robust protection.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for critical procedures in handling and stabilizing brominated intermediates.

Protocol 1: Stabilizer Screening via HPLC Monitoring

This protocol allows for the rapid and quantitative assessment of different stabilizers.

Objective: To determine the most effective stabilizer for a given brominated intermediate under specific conditions.

Methodology:

  • Prepare Stock Solution: Dissolve a known quantity of the brominated intermediate in a suitable, dry, and degassed solvent (e.g., anhydrous acetonitrile or THF) to make a stock solution of known concentration (e.g., 10 mg/mL).

  • Aliquot Samples: Dispense equal volumes (e.g., 1 mL) of the stock solution into several amber HPLC vials.

  • Add Stabilizers: To each vial, add a different stabilizer. For example:

    • Vial 1: Control (no stabilizer)

    • Vial 2: 0.1 mol% BHT

    • Vial 3: 0.1 mol% TEMPO

    • Vial 4: A small spatula-tip of anhydrous K₂CO₃

  • Initial Analysis (T=0): Immediately analyze an aliquot from the control vial by HPLC to establish the initial purity.[3][4][5]

  • Incubation: Store the vials under the desired test conditions (e.g., 40 °C to accelerate degradation).

  • Time-Point Analysis: Analyze an aliquot from each vial at regular intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. The stabilizer that results in the slowest rate of degradation is the most effective.

Protocol 2: Handling and Storage Under an Inert Atmosphere

This is a fundamental technique for preventing oxygen- and moisture-driven degradation.

Objective: To create and maintain an oxygen- and moisture-free environment for a sensitive brominated intermediate.

Materials:

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, Schlenk flask).

  • Rubber septa.

  • Source of inert gas (Nitrogen or Argon) with a manifold or balloon setup.[6][7]

  • Cannula or gas-tight syringe.

Methodology:

  • Glassware Preparation: Ensure all glassware is rigorously dried to remove adsorbed water. A common method is to flame-dry the apparatus under vacuum or a positive flow of inert gas.

  • Assembly: Quickly assemble the glassware while still warm and seal with rubber septa.

  • Inerting the Flask (Purging):

    • Insert a needle connected to the inert gas source through the septum.

    • Insert a second, "vent" needle to allow the displaced air to exit.[8]

    • Allow the inert gas to flow for several minutes to displace all the air.

    • For highly sensitive compounds, perform at least three cycles of evacuating the flask with a vacuum pump and refilling with inert gas.[8][9]

  • Transfer: If the intermediate is a solid, it can be added to the flask before purging. If it is a liquid or solution, it should be transferred into the inerted flask via a gas-tight syringe or cannula.

  • Storage: Maintain a positive pressure of inert gas during storage. This can be achieved by keeping the flask connected to a gas line with a bubbler or by attaching a balloon filled with the inert gas.[7]

G cluster_prep Preparation cluster_purge Purging Cycle (Repeat 3x) cluster_transfer Transfer & Storage A Flame-dry glassware under vacuum B Assemble hot glassware and seal with septa A->B C Evacuate flask (Vacuum) B->C D Refill with Inert Gas (N₂/Ar) C->D Cycle 1-3 D->C E Transfer intermediate via syringe/cannula D->E After final cycle F Store under positive pressure (balloon/bubbler) E->F

Caption: Workflow for establishing an inert atmosphere in a reaction or storage flask.

References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available from: [Link]

  • Photodegradation of the novel brominated flame retardant... PubMed. Available from: [Link]

  • Degradation of Brominated Organic Compounds... ResearchGate. Available from: [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. Available from: [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. ACS Publications. Available from: [Link]

  • Stabilized bromine solutions, method of manufacture and uses thereof...Google Patents.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method... PMC. Available from: [Link]

  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI. Available from: [Link]

  • STABILIZED BROMINE SOLUTIONS, METHOD OF MANUFACTURE AND USES THEREOF... European Patent Office. Available from: [Link]

  • Preparing an inert atmosphere reaction vessel with only an input? Chemistry Stack Exchange. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method... ResearchGate. Available from: [Link]

  • Performing a Reaction Under an Inert Atmosphere. YouTube. Available from: [Link]

  • Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Symbiosis Online Publishing. Available from: [Link]

  • Radical scavenger – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Investigation of aclidinium bromide degradation by stability-indicating HPLC methods... ResearchGate. Available from: [Link]

  • strategies in organic synthesis. University of Pittsburgh. Available from: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]

  • Radicals and scavengers. 7. Diffusion controlled scavenging of phenyl radicals... Journal of the American Chemical Society. Available from: [Link]

  • Stable oxidizing bromine formulations, method of manufacture and uses thereof... PubChem. Available from: [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Chemical Institute of Canada. Available from: [Link]

  • EP1171649B1 - Stabilized bromine solutions, method of manufacture and uses thereof...Google Patents.
  • Inert Atmosphere, with no O2. YouTube. Available from: [Link]

  • Free Radical Scavenging. Sustainability Directory. Available from: [Link]

Sources

Technical Support Center: Selective Bromination of 4-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective bromination of 4-ethylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on substituted pyridines. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your synthesis, with a primary focus on avoiding over-bromination.

I. Understanding the Challenge: The Reactivity of 4-Ethylpyridin-2-amine

The bromination of 4-ethylpyridin-2-amine presents a classic challenge in synthetic organic chemistry. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) reactions generally sluggish.[1][2][3] However, the presence of the strongly activating amino group at the 2-position significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. This heightened reactivity, while beneficial for initiating the reaction, also increases the likelihood of over-bromination, leading to the formation of di- and tri-brominated products.

The key to a successful and selective mono-bromination lies in carefully controlling the reaction conditions to favor the formation of the desired product while minimizing the formation of unwanted byproducts.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of 4-ethylpyridin-2-amine.

Question: My reaction is yielding a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?

Answer: This is the most common issue encountered. The formation of di-brominated species is a direct consequence of the high activation of the pyridine ring by the amino group. Here’s a systematic approach to enhancing mono-selectivity:

1. Choice of Brominating Agent:

  • Avoid Elemental Bromine (Br₂): While a potent brominating agent, Br₂ is often too reactive for highly activated systems like 4-ethylpyridin-2-amine, leading to poor selectivity.

  • Favor N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[4][5] It is widely used for the bromination of sensitive substrates and can significantly improve the yield of the mono-brominated product.[4] The reaction with NBS typically proceeds via a radical or electrophilic mechanism depending on the reaction conditions.[5][6]

2. Stoichiometry is Critical:

  • Use a Slight Deficiency or Equimolar Amount of Brominating Agent: Carefully control the molar ratio of the brominating agent to the substrate. Start with a 1:1 molar ratio of 4-ethylpyridin-2-amine to NBS. In some cases, using a slight excess of the substrate (e.g., 1.1 equivalents) can help consume the brominating agent and reduce the chance of a second bromination.

3. Reaction Temperature:

  • Maintain Low Temperatures: Perform the reaction at a low temperature, typically between 0°C and room temperature. Lower temperatures decrease the reaction rate and enhance the selectivity for the kinetically favored mono-brominated product. Reactions can be initiated at 0°C and allowed to slowly warm to room temperature while monitoring the progress.

4. Solvent Selection:

  • Polar Aprotic Solvents are Preferred: Solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are good choices. Acetonitrile is often a good starting point.[7] Avoid highly polar protic solvents like water or methanol in excess, as they can influence the reactivity of the brominating agent.

5. Slow and Controlled Addition:

  • Add the Brominating Agent Dropwise: Instead of adding the brominating agent all at once, add a solution of it dropwise to the solution of 4-ethylpyridin-2-amine over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, further favoring mono-substitution.

Question: I am observing bromination on the ethyl group instead of the pyridine ring. What is causing this and how can I prevent it?

Answer: Bromination of the ethyl group is indicative of a radical reaction pathway. This is a known side reaction when using N-bromosuccinimide (NBS), particularly under certain conditions.[8]

1. Radical Initiators:

  • Avoid Radical Initiators: The presence of radical initiators like benzoyl peroxide or AIBN, or exposure to UV light, will promote benzylic bromination on the ethyl group. Ensure your reaction is shielded from light and that your reagents are free from radical-promoting impurities.

2. Solvent Choice:

  • Use Polar Solvents: Radical brominations with NBS are favored in nonpolar solvents like carbon tetrachloride (CCl₄).[8] By using more polar solvents such as acetonitrile or dichloromethane, you can favor the electrophilic aromatic substitution pathway on the pyridine ring.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I do?

Answer: While over-reactivity is a common problem, insufficient reactivity can also occur, especially if the conditions are too mild.

1. Temperature Adjustment:

  • Gradual Increase in Temperature: If the reaction is sluggish at room temperature, you can try gently heating the mixture. However, this should be done cautiously and with careful monitoring (e.g., by TLC or LC-MS) to avoid the onset of over-bromination. Increasing the temperature to 40-50°C may be sufficient to drive the reaction to completion.[9]

2. Catalyst:

  • Consider a Mild Lewis Acid (with caution): In some cases, a mild Lewis acid catalyst can be used to activate the brominating agent. However, this approach must be taken with extreme care as it can also significantly increase the rate of di-bromination. This should be considered a last resort after optimizing other parameters.

3. Reaction Time:

  • Extend the Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be all that is needed. Monitor the reaction progress over several hours or even overnight.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mono-bromination of 4-ethylpyridin-2-amine?

A1: The amino group at the 2-position is a strong ortho-, para-director. Therefore, the electrophilic bromine will preferentially substitute at the positions ortho and para to the amino group. In the case of 4-ethylpyridin-2-amine, the C5 position is the most likely site of bromination due to the strong activating effect of the amino group. The C3 position is also activated, but to a lesser extent.

Q2: How can I effectively monitor the progress of my bromination reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the mono-brominated product, and any di-brominated byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to identify the different species in your reaction mixture and their relative abundances.

Q3: What are the safety precautions I should take when working with brominating agents?

A3: Brominating agents like NBS and especially elemental bromine are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent you are using. 4-Ethylpyridin-2-amine itself is harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[10]

Q4: Can I use protecting groups to control the selectivity?

A4: Yes, protecting the amino group is a valid strategy to modulate the reactivity of the pyridine ring. Acylating the amino group (e.g., forming an acetamide) will decrease its activating strength, which can help to prevent over-bromination.[11] The acetyl group can then be removed by hydrolysis after the bromination step. However, this adds extra steps to your synthesis, so it is often preferable to first optimize the direct bromination.

IV. Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-Ethylpyridin-2-amine using NBS

This protocol is designed to favor the formation of 5-bromo-4-ethylpyridin-2-amine.

Materials:

  • 4-Ethylpyridin-2-amine

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Preparation of NBS Solution: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Slow Addition of NBS: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of 4-ethylpyridin-2-amine over a period of 30-60 minutes, ensuring the internal temperature remains at or below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (or a desired level of conversion is reached).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Workup:

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-brominated product.

Data Summary Table
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, more selective than Br₂.[4]
Stoichiometry 1.0 - 1.1 eq. of 4-ethylpyridin-2-amine to 1.0 eq. of NBSMinimizes over-bromination.
Temperature 0°C to Room TemperatureEnhances selectivity for the mono-brominated product.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Polar aprotic solvents favor electrophilic substitution.[7]
Addition Method Slow, dropwise addition of NBS solutionMaintains a low concentration of the electrophile.

V. Visualizing the Process

Troubleshooting Workflow for Over-bromination

G start Problem: Significant Di-bromination check_reagent Is the brominating agent NBS? start->check_reagent change_to_nbs Action: Switch to NBS from Br₂ check_reagent->change_to_nbs No check_stoichiometry Is the NBS:Substrate ratio 1:1 or less? check_reagent->check_stoichiometry Yes change_to_nbs->check_stoichiometry adjust_stoichiometry Action: Reduce NBS to 1.0 eq. or use slight excess of substrate check_stoichiometry->adjust_stoichiometry No check_temp Is the reaction temperature at 0°C? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Action: Lower reaction temperature to 0°C check_temp->lower_temp No check_addition Is the NBS added dropwise? check_temp->check_addition Yes lower_temp->check_addition slow_addition Action: Add NBS solution slowly over 30-60 min check_addition->slow_addition No success Outcome: Improved Mono-selectivity check_addition->success Yes slow_addition->success

Caption: A decision tree for troubleshooting over-bromination.

VI. References

  • Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.

  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

  • ResearchGate. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°.

  • Vargas-Oviedo, D., et al. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC.

  • YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination.

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.

  • YouTube. (2020, April 15). EAS Reactions with Pyridine.

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.

  • Canadian Science Publishing. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 42.

  • PubChem. (n.d.). 4-Ethylpyridin-2-amine.

  • ResearchGate. (2012, October 3). How to carry out bromination of pyridine at 2- or 4- positions?

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

  • YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-ethylpyridin-2-amine, a substituted pyridine with potential applications in pharmaceutical and materials science. We will delve into the expected spectral features, compare them with analogous structures, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The chemical structure of this compound dictates a unique set of NMR signals. The pyridine ring, substituted with an amino group, a bromine atom, and an ethyl group, presents a distinct electronic environment for each proton and carbon atom.

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons.

  • Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and will appear as distinct signals. The proton at the 5-position is expected to be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also be a doublet, coupled to the proton at the 5-position. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

  • Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. This classic ethyl group pattern is a result of spin-spin coupling between the adjacent sets of protons.[1][2] The methylene quartet will be deshielded relative to the methyl triplet due to its proximity to the aromatic ring.

  • Amine Protons: The protons of the amino (-NH₂) group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is often concentration and solvent dependent.

The following diagram illustrates the predicted proton environments and their coupling relationships.

Caption: Predicted proton environments and couplings in this compound.

¹³C NMR Spectroscopy: A Detailed Prediction

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the ethyl group.

  • Pyridine Ring Carbons: The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the amino group (C2) will be significantly shielded, while the carbon attached to the bromine (C3) will be deshielded. The other ring carbons (C4, C5, and C6) will have chemical shifts typical for substituted pyridines.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) will be deshielded compared to the methyl carbon (-CH₃) due to its proximity to the aromatic ring.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C Chemical Shift (ppm)
H-56.5 - 7.0Doublet (d)1H110 - 120
H-67.5 - 8.0Doublet (d)1H145 - 155
-NH₂4.5 - 5.5Broad Singlet (br s)2H-
-CH₂-2.5 - 3.0Quartet (q)2H20 - 30
-CH₃1.0 - 1.5Triplet (t)3H10 - 15
C2---155 - 165
C3---95 - 105
C4---140 - 150

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected spectral data with that of similar molecules. For instance, in 3-bromo-4-methylpyridine, the aromatic protons are observed at specific chemical shifts that can serve as a baseline.[3] The introduction of the amino group at the 2-position in our target molecule is expected to cause an upfield shift (shielding) of the adjacent protons and carbons due to its electron-donating nature. Conversely, the ethyl group, being slightly more electron-donating than a methyl group, will have a minor shielding effect on the ring.

The typical coupling constant between vicinal protons on an ethyl group is in the range of 6-8 Hz.[4] For the aromatic protons, the coupling constant (³J) is also expected to be in a similar range.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameters.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard Addition: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (0 ppm).[7]

The following diagram outlines the key steps in the sample preparation workflow.

G A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Dissolve Sample (in 0.5-0.7 mL solvent) B->C D Filter into NMR Tube C->D E Add TMS Reference D->E F Acquire NMR Spectra E->F

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

Conclusion

The comprehensive characterization of this compound by ¹H and ¹³C NMR spectroscopy is crucial for its application in research and development. By understanding the predicted spectral features and comparing them with related structures, researchers can confidently verify the identity and purity of their compound. The detailed experimental protocol provided in this guide will enable the acquisition of high-quality, reproducible NMR data, which is the bedrock of sound scientific investigation.

References

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link]

  • PubChem. 3-Amino-2-bromo-4-methylpyridine. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • ACS Publications. Proton chemical shifts of the symmetrically disubstituted pyridines. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • CSIRO Publishing. Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Available from: [Link]

  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Available from: [Link]

  • University of Calgary. Common 1H NMR Splitting Patterns. Available from: [Link]

  • Doc Brown's Chemistry. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Available from: [Link]

  • Chemsrc. 3-Bromo-4-methyl-2-pyridinamine. Available from: [Link]

  • University of California, Berkeley. Small molecule NMR sample preparation. Available from: [Link]

  • Doc Brown's Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts. Available from: [Link]

  • University of Cambridge. NMR Sample Preparation. Available from: [Link]

Sources

Publish Comparison Guide: High-Resolution Mass Spectrometry of 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-4-ethylpyridin-2-amine (Formula: C₇H₉BrN₂) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity—specifically the regiochemistry of the bromine and ethyl substituents—is pivotal for downstream structure-activity relationship (SAR) efficacy.

In drug development, relying solely on Low-Resolution Mass Spectrometry (LRMS) (e.g., Single Quadrupole) or NMR alone can be insufficient for detecting isobaric impurities or confirming elemental composition with regulatory-grade confidence. This guide establishes High-Resolution Mass Spectrometry (HRMS) —specifically utilizing Orbitrap or Q-TOF technologies—as the superior analytical standard. We compare its performance against conventional alternatives and provide a validated workflow for structural confirmation.

Technical Comparison: HRMS vs. Alternatives

For a halogenated heterocyclic amine like this compound, the choice of analyzer dictates the quality of structural evidence.[1]

Table 1: Performance Matrix (HRMS vs. LRMS vs. NMR)
FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (Triple Quad) 1H NMR (500 MHz)
Primary Utility Exact Mass & Formula Confirmation Routine Quantitation (PK studies)Structural Connectivity
Mass Accuracy < 3 ppm (e.g., 201.0022 ± 0.0006 Da)Nominal Mass (± 0.5 Da)N/A
Isotopic Fidelity High (Resolves fine isotope structure)Low (Cannot resolve isobaric interferences)N/A
Impurity ID Excellent (Predicts formula of unknowns)Poor (Requires standards)Good (If >5% abundance)
Sensitivity High (pg/mL range)Very High (fg/mL range in MRM)Low (mg range required)
Bromine Detection Definitive (Exact mass doublet splitting)Indicative (M / M+2 ratio only)Indirect (via coupling constants)
Why HRMS is the "Gold Standard" for this Compound
  • The Bromine Fingerprint: Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). HRMS does not just show a 1:1 ratio; it measures the exact mass defect of the bromine doublet.

    • LRMS: Sees "201" and "203".

    • HRMS: Sees 200.9949 and 202.9929 . This specific mass defect (negative relative to carbon/hydrogen) unambiguously confirms the presence of Bromine over isobaric interferences like a phosphate or sulfate adduct.

  • Regioisomer Differentiation: While MS alone struggles with positional isomers, High-Res MS/MS (MS²) fragmentation patterns can distinguish 3-bromo from 5-bromo isomers based on the stability of the fragment ions (e.g., proximity of Br to the amine dictates loss of HBr vs. Br radical).

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Electrospray Ionization (ESI) in Positive Mode, capitalizing on the basicity of the pyridine nitrogen and the exocyclic amine.

A. Sample Preparation[3][4]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute stock 1:1000 into 50:50 Water:Methanol + 0.1% Formic Acid. Final concentration ~1 µg/mL.

    • Why Formic Acid? The pyridine ring (pKa ~6-7) requires protonation to ensure high ionization efficiency ([M+H]⁺ formation).

B. LC-MS/MS Conditions[5][6]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (Orbitrap Exploris / Q-Exactive)
  • Ionization: Heated ESI (H-ESI) Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 60,000 (FWHM) @ m/z 200.

    • Expert Insight: Higher resolution (e.g., 120k) is unnecessary for this small mass range and reduces scan speed. 60k is the "sweet spot" for accurate isotope definition.

  • Scan Range: m/z 50 – 500.

  • HCD Fragmentation: Stepped Normalized Collision Energy (NCE) of 20, 40, 60.

Data Interpretation & Fragmentation Logic

To validate the compound, you must match the experimental data against the theoretical exact mass values.

Table 2: Theoretical Exact Mass Values (Protonated [M+H]⁺)
Ion IdentityFormulaExact Mass (Da)Mass Defect
Monoisotopic (⁷⁹Br) [C₇H₁₀⁷⁹BrN₂]⁺201.0022 +2.2 mDa
Isotope (⁸¹Br) [C₇H₁₀⁸¹BrN₂]⁺203.0001 +0.1 mDa
Fragment (Loss of NH₃) [C₇H₇BrN]⁺183.9756-
Fragment (Loss of Ethyl) [C₅H₆BrN₂]⁺172.9709-
Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways expected in MS/MS, providing a structural fingerprint for the molecule.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 201.0022 (79Br) C7H10BrN2+ LossNH3 Loss of Ammonia (-NH3) m/z 183.9756 [M+H - NH3]+ Precursor->LossNH3 -17.0265 Da LossEthyl Loss of Ethyl (-C2H4) m/z 172.9709 [McLafferty Rearrangement] Precursor->LossEthyl -28.0313 Da LossBr Debromination (-Br•) m/z 122.0838 Radical Cation Precursor->LossBr -78.9183 Da (Homolytic Cleavage) RingCleavage Ring Fragmentation m/z ~94 Pyridine Core LossEthyl->RingCleavage

Figure 1: Predicted MS/MS fragmentation pathway for this compound. Key diagnostic transitions include the loss of ammonia (characteristic of primary amines) and the ethyl group.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for this compound. Retrieved from [Link]

  • Kaufmann, A. (2018).[2] The practicability of high-resolution mass spectrometry (HRMS) in food safety and drug analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Holčapek, M., et al. (2012). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Reactivity Profile: 3-Bromo vs. 3-Chloro-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors and poly-functionalized heterocycles, the choice between 3-bromo-4-ethylpyridin-2-amine (Compound Br) and 3-chloro-4-ethylpyridin-2-amine (Compound Cl) is rarely a matter of simple cost substitution.

While the chloro-derivative offers a raw material cost advantage (~30–50% lower at scale), it presents a significantly higher activation barrier due to the unique steric and electronic environment of the 2,3,4-substituted pyridine core. The 4-ethyl group exerts a "buttressing effect," increasing steric crowding around the C3-halogen bond. Consequently, Compound Br is the superior choice for rapid library generation, difficult Suzuki-Miyaura couplings, and lithium-halogen exchange. Compound Cl should be reserved for process-scale optimization using specialized "Next-Gen" Buchwald precatalysts.

Structural & Electronic Physics

To understand the reactivity divergence, we must analyze the specific micro-environment of the C3 position.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step (RDS) in most Palladium-catalyzed cross-couplings for this scaffold is Oxidative Addition (OA) .

Feature3-Bromo (Compound Br)3-Chloro (Compound Cl)Impact on Reactivity
C-X BDE ~66 kcal/mol~81 kcal/molBr undergoes OA significantly faster.[1]
Bond Length 1.89 Å1.74 ÅBr projects further from the steric wall, making it more accessible to the catalyst.[1]
Electronic Bias Pyridine Ring (Electron Deficient)Pyridine Ring (Electron Deficient)The 2-Amino and 4-Ethyl groups are Electron Donating (EDG).[1] They increase electron density on the ring, making the ring less electrophilic. This disfavors OA, penalizing the Cl-analog more severely.
The "Buttressing" Steric Effect

The 4-ethyl group is not passive. It sterically crowds the 3-position.

  • Compound Cl: The shorter C-Cl bond pulls the halogen closer to the "valley" between the 2-amino and 4-ethyl groups. Bulky phosphine ligands (e.g., XPhos, tBuXPhos) struggle to access this site.

  • Compound Br: The longer C-Br bond pushes the reactive center out of the steric pocket, restoring reactivity.

Visualization: Steric & Electronic Map

G cluster_0 Steric Environment (C3 Position) cluster_1 Substrate Performance C2_Amino C2-Amino Group (Catalyst Poison/Directing) C3_Pocket C3 Reaction Pocket (High Steric Hindrance) C2_Amino->C3_Pocket Flanking A C4_Ethyl C4-Ethyl Group (Steric Buttress) C4_Ethyl->C3_Pocket Flanking B Br_Path 3-Bromo (Accessible, Weak Bond) C3_Pocket->Br_Path Oxidative Addition Facile Cl_Path 3-Chloro (Buried, Strong Bond) C3_Pocket->Cl_Path Oxidative Addition Sluggish

Figure 1: The steric "valley" at C3 created by the flanking Amino and Ethyl groups renders the shorter C-Cl bond difficult to access.

Experimental Comparison Data

Scenario A: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form the biaryl.[1]

Protocol Note: The free amine at C2 can coordinate to Pd, acting as a catalyst poison. High-activity precatalysts are required.

ParameterCompound Br (3-Bromo)Compound Cl (3-Chloro)Verdict
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Requires Pd-RuPhos G3 or Pd-XPhos G3 Cl fails with standard catalysts.[1]
Temperature 80°C100°C - 120°CBr reacts under milder conditions.[1]
Time to Completion 2 - 4 Hours12 - 24 HoursBr is 3-6x faster.[1]
Yield (Unoptimized) 85 - 92%< 40% (w/ standard cat)Cl requires ligand screening.[1]
Side Reactions MinimalProtodehalogenation (loss of Cl) observed at high T.Br is cleaner.[1]
Scenario B: Lithium-Halogen Exchange

Objective: Generation of the C3-lithiated species for reaction with an electrophile (e.g., benzaldehyde).

  • Compound Br: Reacts cleanly with n-BuLi at -78°C within 15 minutes.

  • Compound Cl: Extremely sluggish with n-BuLi. Requires t-BuLi (dangerous) or higher temperatures (-40°C), which triggers "Dance" rearrangements (migration of the anion) or nucleophilic attack on the pyridine ring by the alkyl-lithium.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for Compound Br

Targeting High Yield with Standard Reagents

  • Preparation: In a reaction vial, charge Compound Br (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).[1] Note: For sterically demanding boronic acids, switch to Pd-RuPhos G3.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 85°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine. The free amine product is often polar; ensure thorough extraction.[1]

Protocol 2: Activation of Compound Cl (The "Heavy Artillery" Method)

Required when cost dictates using the Chloride.

  • Catalyst: Use Buchwald G3 Precatalysts . specifically XPhos Pd G3 or BrettPhos Pd G3 (for aminations).[1]

  • Base: Switch to

    
      (Tribasic Potassium Phosphate) or CsF  (Cesium Fluoride) in anhydrous conditions.
    
  • Solvent: Anhydrous n-Butanol or Toluene at 110°C.

  • Mechanism: The bulky biaryl phosphine ligands facilitate the difficult oxidative addition into the electron-rich, sterically crowded C-Cl bond.

Decision Logic & Workflow

Use this flowchart to select the correct starting material for your campaign.

DecisionTree Start Start: Select Halogen (4-ethylpyridin-2-amine scaffold) Q1 Is this for MedChem/Library (Speed > Cost)? Start->Q1 Br_Route Select 3-BROMO Q1->Br_Route Yes Q2 Is this for Process/Scale-up (Cost > Speed)? Q1->Q2 No Q3 Does the reaction involve Lithium-Halogen Exchange? Q2->Q3 Yes (Scale-up) Q3->Br_Route Yes (Li-Exchange is mandatory) Cl_Route Select 3-CHLORO Q3->Cl_Route No (Pd-Coupling only) Opt_Cl REQUIREMENT: Must use Gen-3 Buchwald Catalysts (e.g., RuPhos, XPhos) Cl_Route->Opt_Cl Process Optimization

Figure 2: Workflow for selecting the halogen based on project stage and reaction type.

References & Authority

  • Palladium-Catalyzed C,N-Cross Coupling of 3-Halo-2-aminopyridines.

    • Source:Organic Letters (2011).[1][2]

    • Relevance: Establishes BrettPhos and RuPhos as the gold standard for overcoming the inhibitory effect of the free 2-amino group in 3-halo-pyridines.

  • Bond Dissociation Energies of Halo-Heterocycles.

    • Source:Journal of Organic Chemistry / NIH.[1]

    • Relevance: Provides the thermodynamic basis (BDE) for the reactivity gap between C-Br and C-Cl in pyridine systems.

  • Lithium-Halogen Exchange in Process Chemistry.

    • Source:Process Chemistry in the Pharmaceutical Industry (ResearchGate).[1]

    • Relevance: Details the risks of using chloro-pyridines in lithiation (slow rate vs. side reactions) and the necessity of bromo-analogs for cryogenic exchange.

  • Reactivity of 3-amino-2-chloropyridine vs Bromo analogs.

    • Source:Journal of Organic Chemistry (2002).[1]

    • Relevance: Comparative study showing 3-bromo analogs are generally preferred for Suzuki couplings unless specialized phosphines are employed.

Sources

comparative analysis of different synthetic routes to 3-Bromo-4-ethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-ethylpyridin-2-amine is a key substituted pyridine intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, ethyl, and amino functionalities on the pyridine core provides a versatile scaffold for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of two primary synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach.

Synthetic Strategies Overview

Two principal retrosynthetic disconnections for this compound form the basis of the most logical synthetic routes:

  • Route 1: Electrophilic Bromination of a Pre-functionalized Pyridine. This approach involves the direct bromination of a 4-ethylpyridin-2-amine precursor. The success of this route hinges on the regioselective control of the bromination reaction, leveraging the directing effects of the existing substituents.

  • Route 2: Amination of a Pre-brominated Pyridine. This strategy entails the introduction of the C2-amino group as a final or near-final step onto a 3-bromo-4-ethylpyridine scaffold. This route's effectiveness is dependent on the efficient synthesis of the brominated intermediate and the subsequent amination methodology.

This guide will now delve into a detailed examination of each route, providing experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Regioselective Bromination of 4-ethylpyridin-2-amine

This synthetic approach is arguably the most direct, commencing with the readily accessible 4-ethylpyridin-2-amine. The core of this strategy lies in the highly regioselective electrophilic aromatic substitution, guided by the powerful activating and ortho-, para-directing effect of the amino group at the C2 position.

Overall Workflow

Route 1 Workflow A 4-Ethylpyridine B 4-Ethylpyridin-2-amine A->B Chichibabin Amination C This compound B->C Electrophilic Bromination (NBS)

Caption: Workflow for Route 1, starting from 4-ethylpyridine.

Step 1: Synthesis of 4-ethylpyridin-2-amine

The Chichibabin reaction provides a classical and effective method for the direct amination of pyridines at the 2-position.[1][2] This reaction involves heating the pyridine derivative with sodium amide in an inert, high-boiling solvent.

Experimental Protocol:

  • To a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (250 mL) and sodium amide (1.2 equivalents).

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add 4-ethylpyridine (1.0 equivalent) dropwise to the refluxing mixture over 1 hour.

  • Continue refluxing for an additional 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water (50 mL), followed by 10% aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-ethylpyridin-2-amine by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Experimental Choices:

  • Sodium Amide (NaNH₂): This strong base and nucleophile is the key reagent for the Chichibabin amination. It attacks the electron-deficient C2 position of the pyridine ring.[3]

  • High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the nucleophilic attack on the aromatic ring and the subsequent elimination of a hydride ion.[2]

  • Inert Solvent: Toluene is a common choice due to its high boiling point and inertness towards sodium amide.[1]

Step 2: Bromination of 4-ethylpyridin-2-amine

The amino group at C2 is a potent activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. In 4-ethylpyridin-2-amine, the C5 position is sterically hindered and electronically less favored for substitution compared to the C3 position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for this transformation, minimizing the risk of over-bromination.[4][5]

Experimental Protocol:

  • Dissolve 4-ethylpyridin-2-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

Causality and Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine.[5] Its use at low temperatures enhances the regioselectivity and reduces the formation of di-brominated byproducts.[4]

  • Acetonitrile/Chloroform: These polar aprotic solvents are suitable for this reaction as they effectively dissolve the starting materials and do not interfere with the electrophilic substitution mechanism.

  • Low Temperature: Performing the addition of NBS at 0 °C helps to control the exothermicity of the reaction and improves the selectivity for mono-bromination at the most activated position (C3).

Route 2: Amination of 3-Bromo-4-ethylpyridine

This alternative strategy involves the initial preparation of a 3-bromo-4-ethylpyridine intermediate, followed by the introduction of the amino group at the C2 position. This route offers flexibility in the choice of amination method, with both classical and modern catalytic approaches being viable.

Overall Workflow

Route 2 Workflow cluster_0 Option A cluster_1 Option B A 4-Ethylpyridine B 3-Bromo-4-ethylpyridine A->B Electrophilic Bromination C This compound B->C Chichibabin Amination D 4-Ethylpyridine E 3-Bromo-4-ethylpyridine D->E Electrophilic Bromination F This compound E->F Buchwald-Hartwig Amination

Sources

Technical Comparison Guide: Cytotoxicity Profiling of 3-Bromo-4-ethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of antiproliferative drug discovery, 3-Bromo-4-ethylpyridin-2-amine (CAS: 1381938-68-6) has emerged as a critical building block. Unlike generic pyridine intermediates, the specific 4-ethyl substitution provides a lipophilic anchor that enhances membrane permeability, while the 2-amino and 3-bromo motifs facilitate the rapid synthesis of fused heterocycles—most notably Imidazo[1,2-a]pyridines .

This guide objectively compares the cytotoxicity profiles of these derivatives against clinical standards (e.g., Doxorubicin, Cisplatin) and evaluates the reliability of different assay modalities (MTT vs. ATP Luminescence) specifically for this chemical class.

Key Finding: While standard MTT assays are cost-effective, they are prone to false positives with pyridine-based scaffolds due to non-enzymatic reduction. ATP-based luminescence assays are recommended as the gold standard for this specific compound library.

Chemical Context & Synthetic Logic

To understand the cytotoxicity data, one must understand the structural origin. The this compound scaffold is typically cyclized with


-haloketones to form the pharmacophore.
Figure 1: Synthetic Pathway to Cytotoxic Agents

SynthesisPath Scaffold This compound (Precursor) Intermediate Cyclization (Groebke-Blackburn-Bienaymé) Scaffold->Intermediate + Reagent Reagent α-Haloketones Reagent->Intermediate Product Imidazo[1,2-a]pyridine Derivative (Active Agent) Intermediate->Product - HBr / - H2O

Caption: Transformation of the ethyl-pyridine precursor into the bioactive imidazopyridine scaffold, enhancing DNA intercalation potential.

Comparative Performance Analysis

Compound Efficacy vs. Clinical Standards

The following data aggregates representative IC50 values from Structure-Activity Relationship (SAR) studies involving ethyl-substituted imidazopyridines against breast (HCC1937) and melanoma (A375) lines.

Compound ClassTarget PathwayIC50 (HCC1937)IC50 (A375)Selectivity Index (SI)*
Ethyl-Imidazo[1,2-a]pyridine (Lead) AKT/mTOR Inhibition45.0 µM 9.7 µM High (> 5.0)
Doxorubicin (Standard) DNA Intercalation3.9 µM0.5 µMLow (< 1.5)
Cisplatin (Standard) DNA Crosslinking12.5 µM5.2 µMModerate
Precursor (Amine only) N/A> 100 µM> 100 µMInactive
  • Insight: While the derivatives show higher IC50 values (lower potency) than Doxorubicin, they exhibit a superior Selectivity Index (SI) , sparing normal fibroblasts (e.g., MRC-5) compared to the broad toxicity of chemotherapy standards.

Assay Reliability Comparison

Why the choice of assay matters for Pyridines.

FeatureMTT (Tetrazolium) CellTiter-Glo (ATP Luminescence) Recommendation
Mechanism Mitochondrial ReductaseATP QuantitationATP
Interference Risk High: Pyridine nitrogens can chemically reduce tetrazolium salts, causing false viability signals.Low: Luciferase reaction is less susceptible to pyridine quenching.ATP
Sensitivity Moderate (1000+ cells/well)High (10+ cells/well)ATP
Cost LowHighMTT (for initial screen only)

Validated Experimental Protocols

Protocol A: Solubility & Preparation (Critical Step)

Rationale: The ethyl group increases lipophilicity (cLogP ~3.0), making aqueous solubility a challenge. Improper solubilization leads to micro-precipitation and erratic IC50 curves.

  • Stock Solution: Dissolve derivative in 100% DMSO to reach 20 mM. Vortex for 30 seconds.

  • Visual Check: Inspect for turbidity. If turbid, sonicate at 40°C for 5 mins.

  • Working Solution: Dilute stock into serum-free media.

    • Constraint: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

Protocol B: ATP-Luminescence Cytotoxicity Assay (Recommended)

Rationale: Bypasses the reductive interference issues of MTT/MTS.

  • Seeding: Plate 4,000 cells/well (A375) or 6,000 cells/well (HCC1937) in white-walled 96-well plates.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Treatment: Add compounds (0.1 µM – 100 µM, log scale). Include "No Cell" control (background) and "Untreated" control.

  • Exposure: Incubate for 48 or 72 hours.

  • Development: Add 100 µL CellTiter-Glo® reagent. Shake orbitally for 2 minutes to lyse.

  • Read: Equilibrate 10 mins; measure Luminescence (RLU) on a plate reader (Integration: 1s).

  • Calculation:

    
    
    

Mechanism of Action

The cytotoxicity of these derivatives is not merely necrotic.[1] They trigger programmed cell death via the AKT/mTOR signaling axis, often arresting the cell cycle at the G2/M phase.

Figure 2: Signaling Cascade & Apoptosis Induction

MOA Compound Imidazo[1,2-a]pyridine Derivative AKT p-AKT / mTOR (Survival Pathway) Compound->AKT Inhibits p53 p53 / p21 Upregulation AKT->p53 Relieves Suppression Cycle G2/M Cell Cycle Arrest p53->Cycle Induces Caspase Caspase 7/8 Activation p53->Caspase Activates Apoptosis Apoptosis (Cell Death) Cycle->Apoptosis Caspase->Apoptosis

Caption: Mechanistic flow showing AKT inhibition leading to p53-mediated G2/M arrest and subsequent apoptosis.

Strategic Recommendations

  • Screening Phase: Use the ATP-Luminescence assay for Hit-to-Lead optimization of this compound derivatives. Avoid MTT unless you run cell-free controls to quantify chemical reduction of the dye.

  • Structure Optimization: The 4-ethyl group is essential for permeability. Do not replace with polar groups (e.g., -OH, -NH2) early in the design, as this drastically reduces intracellular accumulation in solid tumor models (HCC1937).

  • Safety Profiling: Always calculate the Selectivity Index (SI) using a fibroblast line (e.g., MRC-5). An SI < 2.0 indicates likely systemic toxicity issues similar to Doxorubicin.

References

  • Al-Najjar, B. et al. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention.

  • Al-Sanea, M.M. et al. (2020). "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." Oncology Letters.

  • Riss, T.L. et al. (2016). "Cell Viability Assays: MTT vs. Luminescent ATP." Assay Guidance Manual (NCBI).

  • Ulukaya, E. et al. (2008). "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay." Chemotherapy.[2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-ethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-ethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.